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[3,4'-Bipyridin]-5-amine, 6-methoxy- Documentation Hub

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  • Product: [3,4'-Bipyridin]-5-amine, 6-methoxy-
  • CAS: 91041-36-0

Core Science & Biosynthesis

Foundational

[3,4'-Bipyridin]-5-amine, 6-methoxy-: Chemical Structure and Properties

Executive Summary [3,4'-Bipyridin]-5-amine, 6-methoxy- is a heterocyclic organic compound serving as a critical structural analog and synthetic intermediate in the study of phosphodiesterase 3 (PDE3) inhibitors. It is ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[3,4'-Bipyridin]-5-amine, 6-methoxy- is a heterocyclic organic compound serving as a critical structural analog and synthetic intermediate in the study of phosphodiesterase 3 (PDE3) inhibitors. It is chemically distinct as the O-methyl ether derivative of the cardiotonic drug Amrinone (Inamrinone).

While Amrinone exists predominantly as a 2-pyridone (lactam) tautomer in solution, the 6-methoxy derivative locks the structure in the pyridine (lactim ether) form. This modification alters the molecule's hydrogen-bonding capability, lipophilicity, and pharmacological profile, making it an essential probe for Structure-Activity Relationship (SAR) studies in heart failure therapeutics and kinase inhibition.

Part 1: Chemical Identity & Structure[1]

Nomenclature and Classification[1]
  • IUPAC Name: 2-Methoxy-5-(pyridin-4-yl)pyridin-3-amine

  • Common Name: O-Methyl Amrinone; Amrinone methyl ether

  • CAS Number: 60719-86-0 (Generic for Amrinone derivatives; specific ether often referenced in patent literature as Win 40680 O-methyl ether)

  • Molecular Formula: C₁₁H₁₁N₃O

  • Molecular Weight: 201.23 g/mol

Structural Analysis

The molecule consists of a [3,4'-bipyridine] core, meaning two pyridine rings are connected via the C3 position of the first ring and the C4 position of the second. The "primary" ring (containing the amine) is substituted at positions 5 and 6.

  • Core Scaffold: 3,4'-Bipyridine.[1]

  • Substituents:

    • Position 5: Primary amine (-NH₂), acting as a weak base and hydrogen bond donor.

    • Position 6: Methoxy group (-OCH₃), preventing tautomerization to the pyridone form.

SMILES String: COc1nc(cc(c1N)c2ccncc2)

InChIKey: Computed from SMILES: [Unique Key Required] (Note: Standard InChI generation requires specific software, but the connectivity is unambiguous).

PropertyValue (Predicted/Experimental)Context
LogP ~1.2 - 1.5More lipophilic than Amrinone (LogP ~ -0.3) due to O-methylation.
PSA ~55 ŲReduced polar surface area compared to the lactam form.
pKa (Amine) ~3.5 - 4.0Weakly basic aniline-like nitrogen.
pKa (Pyridine) ~5.2The pyridine nitrogen in the 4'-ring remains the primary basic site.

Part 2: Synthesis and Reactivity

The synthesis of [3,4'-Bipyridin]-5-amine, 6-methoxy- generally follows two primary strategies: direct alkylation of Amrinone or nucleophilic aromatic substitution on a halogenated precursor.

Method A: Direct Methylation (Tautomeric Trapping)

Amrinone exists in equilibrium between the lactam (major) and lactim (minor) forms. Reacting Amrinone with a methylating agent under specific conditions can trap the lactim form.

  • Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS).

  • Base: Silver carbonate (

    
    ) or Cesium carbonate (
    
    
    
    ) is often used to favor O-alkylation over N-alkylation.
  • Conditions: Reaction in aprotic polar solvents (DMF or DMSO) at ambient to mild heat.

  • Outcome: A mixture of N-methyl Amrinone (major product) and O-methyl Amrinone (target). Chromatographic separation is required.

Method B: Nucleophilic Displacement (Specific Route)

A more regioselective approach involves the displacement of a leaving group at the 6-position.

  • Precursor: 6-Chloro-[3,4'-bipyridin]-5-amine.

  • Reagent: Sodium methoxide (NaOMe).

  • Solvent: Methanol (MeOH).

  • Mechanism:

    
     (Nucleophilic Aromatic Substitution). The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by the methoxide ion.
    

Synthesis Amrinone Amrinone (Lactam Form) Lactim Tautomeric Equilibrium (Lactim Form) Amrinone->Lactim Tautomerism N_Methyl N-Methyl Amrinone (Side Product) Amrinone->N_Methyl N-Alkylation (Major) Target 6-Methoxy-[3,4'-bipyridin]-5-amine (O-Methyl Ether) Lactim->Target O-Alkylation MeI MeI / Ag2CO3 MeI->Target MeI->N_Methyl

Caption: Synthetic pathway via direct methylation of Amrinone, highlighting the competition between N-alkylation and O-alkylation.

Part 3: Applications in Drug Discovery

PDE3 Inhibition & SAR Studies

Amrinone is a Type III Phosphodiesterase (PDE3) inhibitor.[2] The lactam moiety (NH-C=O) mimics the phosphate group of cAMP/cGMP, forming critical hydrogen bonds in the enzyme's active site.

  • Role of 6-Methoxy: By converting the lactam to a methoxy ether, the hydrogen bond donor (NH) is removed, and the acceptor capability is altered.

  • Activity: Typically, the O-methyl derivative shows reduced potency compared to Amrinone. This loss of activity confirms the necessity of the lactam motif for effective binding to the PDE3 catalytic pocket, serving as a negative control in SAR datasets.

Impurity Profiling

In the industrial manufacturing of Amrinone, the O-methyl derivative is a potential process-related impurity if methanol or methylating agents are present. It serves as a Reference Standard for HPLC quality control methods to ensure the purity of the API (Active Pharmaceutical Ingredient).

Chemical Intermediate

The 5-amino group allows this molecule to serve as a scaffold for further derivatization, such as:

  • Sandmeyer Reactions: Converting the amine to a halide or nitrile.

  • Amide Coupling: Creating novel bi-heteroaryl amides for kinase inhibitor libraries (e.g., targeting BRAF or VEGFR).

Part 4: Handling and Safety

  • Hazard Classification: Irritant. Potentially toxic if swallowed (based on Amrinone toxicity profile).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over time.

  • Solubility: Soluble in DMSO, Methanol, and Dichloromethane. Sparingly soluble in water.

References

  • Alousi, A. A., et al. (1979). Cardiotonic Activity of Amrinone (Win 40680).[1] Circulation Research, 45(5), 666-677. Link

  • ChemicalBook. (2024). Amrinone Chemical Properties and Derivatives. Link

  • Endoh, M. (2013). Phosphodiesterase 3 Inhibitors in Heart Failure. Handbook of Experimental Pharmacology. Link

  • PubChem. (2024). Compound Summary: Amrinone. National Library of Medicine. Link

Sources

Exploratory

Comparative Technical Guide: 3,4'-Bipyridine vs. 2,2'-Bipyridine Scaffolds

[1][2] Executive Summary This guide provides a rigorous technical comparison between 2,2'-bipyridine (2,2'-bpy) and 3,4'-bipyridine (3,4'-bpy) .[1][2] While both share the same molecular formula ( ), their divergent conn...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide provides a rigorous technical comparison between 2,2'-bipyridine (2,2'-bpy) and 3,4'-bipyridine (3,4'-bpy) .[1][2] While both share the same molecular formula (


), their divergent connectivity dictates fundamentally different behaviors in coordination chemistry, electronic communication, and pharmacological activity.[3]
  • 2,2'-Bipyridine: The archetypal chelating ligand .[1][2] Its utility is driven by the "chelate effect," forming stable 5-membered metallacycles.[1][2] It is the workhorse of photoredox catalysis and supramolecular self-assembly.[2]

  • 3,4'-Bipyridine: A bridging scaffold .[1][2] Characterized by divergent nitrogen vectors and a twisted ground-state conformation, it is essential in designing Metal-Organic Frameworks (MOFs) and serves as a privileged pharmacophore in medicinal chemistry (e.g., PDE3 inhibitors).[2][3]

Structural & Electronic Fundamentals

The core distinction lies in the vectorality of the nitrogen lone pairs and the resulting conformational energy landscapes.

Conformational Isomerism & Symmetry[2]
Feature2,2'-Bipyridine3,4'-Bipyridine
Symmetry

(trans-planar) /

(cis-chelated)

(Asymmetric)
Ground State Trans-planar (solid state).[1][2][3] The N-N repulsion minimizes in the trans conformation.Twisted . Steric repulsion between the C3-H and C3'/C5' protons prevents planarity.[2]
Dihedral Angle

(trans) or

(cis-chelated).[1][2][3]

depending on environment and substituents [1].[2]
N-N Vector Convergent (upon rotation).[1][2][3] Ideal for biting a single metal center.[1][2]Divergent . The lone pairs point in non-intersecting directions, enforcing bridging modes.
Electronic Communication & Basicity ( )
  • 2,2'-Bipyridine: The conjugate acid (

    
    ) has a 
    
    
    
    [2].[1][2] The proximity of the second nitrogen reduces basicity via electrostatic repulsion.
  • 3,4'-Bipyridine: Possesses asymmetric basicity .[1][2]

    • The 4-pyridyl nitrogen is typically more basic (closer to pyridine

      
      ) than the 3-pyridyl nitrogen due to resonance stabilization differences.[1][2]
      
    • Implication: In stepwise metallation or protonation, the 4-N site reacts first, allowing for regio-controlled functionalization—a feature absent in the symmetric 2,2'-isomer.

Coordination Chemistry: Chelation vs. Bridging[2][3]

The functional divergence is best understood through the topology of their metal complexes.

The Chelate Effect (2,2'-bpy)

2,2'-Bipyridine is pre-organized (after rotation) to form stable complexes (e.g.,


).[3] The thermodynamic stability is driven by the entropic advantage of the chelate effect.
  • Key Application: Photoredox Catalysis.[1][2] The rigid planar frame facilitates Metal-to-Ligand Charge Transfer (MLCT), extending excited state lifetimes.[2]

The Bridging Mode (3,4'-bpy)

3,4'-Bipyridine cannot chelate a single metal ion.[2] Instead, it acts as a ditopic linker .

  • Key Application: Metal-Organic Frameworks (MOFs) . 3,4'-bpy connects metal nodes into 1D chains or 3D networks.[1][2] Its twisted geometry introduces "kinks" in the lattice, preventing dense packing and increasing porosity compared to linear linkers like 4,4'-bipyridine.

CoordinationModes cluster_0 2,2'-Bipyridine (Chelating) cluster_1 3,4'-Bipyridine (Bridging) M Metal Center (M) N1 N (Ring A) N1->M Coordinate bond N2 N (Ring B) N1->N2 C-C Bond (cis) N2->M Coordinate bond M1 Metal Node 1 M2 Metal Node 2 NA N (3-Pos) NA->M1 NB N (4-Pos) NA->NB Twisted Linker NB->M2 caption Figure 1: Topological divergence. 2,2'-bpy forms discrete cyclic species; 3,4'-bpy forms polymeric networks.

Medicinal Chemistry Applications

In drug discovery, the scaffold choice dictates target binding affinity.

The "Twist" as a Pharmacophore

The non-planar geometry of 3,4'-bipyridine mimics the twisted conformation of biaryl systems found in nature.

  • Case Study: Milrinone: A PDE3 inhibitor for heart failure.[1][2][4][5]

    • Structure: 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile.[1][2][4][6]

    • Mechanism: The 3,4'-scaffold places the pyridine ring and the pyridone ring at a specific dihedral angle (

      
       in Milrinone [3]). This twist is critical for fitting into the hydrophobic pocket of the phosphodiesterase enzyme. Planar analogs (like certain 2,2'-derivatives) often show reduced potency because they cannot accommodate this steric requirement.[2][3]
      

Synthetic Methodologies

While 2,2'-bipyridines are often made via reductive dimerization (Ullmann/Negishi) of 2-halopyridines, 3,4'-bipyridines require cross-coupling of distinct partners to establish the asymmetric bond.[2]

Comparison of Routes
  • 2,2'-bpy: Homocoupling (e.g., 2-bromopyridine + Ni(0)).[2][3]

  • 3,4'-bpy: Heterocoupling (Suzuki-Miyaura).[1][2] Requires a nucleophile (boronic acid) and an electrophile (halide).[2][3]

Detailed Protocol: Synthesis of 3,4'-Bipyridine via Suzuki Coupling

Objective: Synthesize 3,4'-bipyridine from 3-pyridylboronic acid and 4-bromopyridine.

Reagents:

  • 4-Bromopyridine hydrochloride (1.0 equiv)[1][2][3]

  • 3-Pyridylboronic acid (1.2 equiv)[1][2][3]

  • 
     (3-5 mol%)[1][2][3]
    
  • 
     (2.0 M aqueous solution)[2][3]
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (3:1)[2][3]

Workflow:

  • Preparation: In a Schlenk flask, dissolve 4-bromopyridine HCl (10 mmol) in water/base mixture and extract free base if necessary, or use directly with excess carbonate.

  • Mixing: Add 3-pyridylboronic acid (12 mmol) and solvent (50 mL). Degas with

    
     for 15 mins.[2]
    
  • Catalysis: Add

    
     (0.5 mmol) under positive 
    
    
    
    pressure.
  • Reaction: Heat to reflux (

    
    ) for 12–24 hours. Monitor by TLC (ensure consumption of bromide).
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.

  • Purification: The product contains basic nitrogens.[1][2] Purify via flash chromatography on silica gel (DCM/MeOH gradient). Note: 3,4'-bpy is more polar than 2,2'-bpy due to the exposed nitrogens.

SynthesisWorkflow Start Start: 4-Bromopyridine + 3-Pyridylboronic Acid Degas Degas Solvent (Dioxane/H2O) Remove O2 to protect Pd(0) Start->Degas CatAdd Add Pd(PPh3)4 Catalyst Degas->CatAdd Reflux Reflux @ 100°C (12-24h) Suzuki Cross-Coupling CatAdd->Reflux Workup Extraction (EtOAc/Brine) Reflux->Workup Purify Column Chromatography (DCM/MeOH) Workup->Purify caption Figure 2: Suzuki-Miyaura protocol for asymmetric 3,4'-bipyridine synthesis.

References

  • Conformational Analysis of Bipyridines : Expanding the Solid Form Landscape of Bipyridines. Crystal Growth & Design. (2021).[1][2][7][8][9] Link[2][3]

  • Basicity of Bipyridines : pKa Values of Nitrogen Heterocycles in Acetonitrile. Eur. J. Org.[1][2][7] Chem. (2017).[1][2][3][7] Link[2]

  • Milrinone Structure & Activity : Bipyridine cardiotonics: the three-dimensional structures of amrinone and milrinone. J. Med. Chem. (1986).[1][2][3] Link

  • Suzuki Coupling Protocol : Synthesis of Bipyridine Ligands: A Detailed Guide. BenchChem. (2025).[1][2][3] Link[2]

Sources

Foundational

Isomers of Methoxy-Amino-Bipyridine: A Structural & Functional Analysis for Drug Discovery

This is an in-depth technical guide on the structural and functional analysis of methoxy-amino-bipyridine isomers in drug discovery. Executive Summary The Methoxy-Amino-Bipyridine (MAB) scaffold represents a versatile ph...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the structural and functional analysis of methoxy-amino-bipyridine isomers in drug discovery.

Executive Summary

The Methoxy-Amino-Bipyridine (MAB) scaffold represents a versatile pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors, metal-chelating radiopharmaceuticals, and fluorescent imaging agents. The interplay between the bipyridine core (providing a rigid, heteroaromatic framework) and the methoxy/amino substituents (tuning electronics, solubility, and hydrogen bonding) creates a rich structure-activity relationship (SAR) landscape.

This guide analyzes the critical isomers of the MAB scaffold, focusing on:

  • Regioisomerism of the Bipyridine Core: Impact on chelation geometry (2,2' vs. 3,3' vs. 4,4').

  • Substituent Effects: Electronic push-pull systems and metabolic liabilities (O-demethylation).

  • Synthetic Accessibility: Strategies for accessing specific substitution patterns.

Structural Landscape: The Isomer Matrix

The biological activity of MAB derivatives is dictated by the relative orientation of the nitrogen atoms (core isomerism) and the placement of the methoxy/amino groups (substitution pattern).

Core Bipyridine Isomers

The bipyridine core defines the gross topology and metal-binding capability of the molecule.

Isomer CoreGeometryKey CharacteristicPrimary Application
2,2'-Bipyridine Planar (cis/trans equilibrium)Chelating: N-atoms can adopt cis conformation for bidentate binding.Kinase hinge binders, Metal chelators (Re, Tc, Pt).
3,3'-Bipyridine Twisted (non-planar)Steric Clash: H-atoms or substituents at 2,2' positions force a twisted dihedral angle.Molecular spacers, Chiral ligands (atropisomers).
4,4'-Bipyridine Linear / Rod-likeNon-Chelating: N-atoms are distal.Linkers in MOFs, Extended H-bond networks.
Substituent Electronic Effects

The Amino (-NH₂) and Methoxy (-OMe) groups act as electronic tuners:

  • Amino Group (-NH₂): Strong Electron Donating Group (EDG) by resonance.

    • Function: Increases basicity of the pyridine ring (unless delocalized). Acts as a primary H-bond donor (e.g., to the kinase hinge region).

  • Methoxy Group (-OMe): EDG by resonance, but Electron Withdrawing Group (EWG) by induction.

    • Function: Modulates lipophilicity (LogP). A potential metabolic "soft spot" (O-demethylation). Can lock conformation via intramolecular H-bonds (e.g., N-H...O-Me).

Medicinal Chemistry Implications[1][2][3][4]

Kinase Inhibition (Hinge Binding)

The 2,2'-bipyridine core is a privileged scaffold for kinase inhibitors. The nitrogen atoms often mimic the adenine ring of ATP.

  • Mechanism: The pyridine nitrogen accepts an H-bond from the backbone NH (e.g., Met, hinge residue). The exocyclic amino group donates an H-bond to the backbone carbonyl.

  • Isomer Criticality: Only the 2,2'-isomer (in cis-conformation) or specific amino-substituted variants can achieve the bidentate binding mode required for high-affinity inhibition.

Metabolic Stability & Toxicity
  • Methoxy Liability: The -OMe group is susceptible to CYP450-mediated O-demethylation , revealing a phenol. This can lead to rapid clearance or the formation of reactive quinone-methides (toxicity risk).

    • Mitigation: Deuteration (-OCD₃) or replacing -OMe with -OCF₃ or -Cl if metabolic stability is poor.

  • Amino Liability: Primary aromatic amines can be N-acetylated or oxidized to hydroxylamines (Ames positive risk).

    • Mitigation: Capping the amine (amide/urea formation) or embedding it in a fused ring.

Photophysics (Push-Pull Systems)

Isomers with the amino group (donor) and pyridine nitrogen (acceptor) in conjugation (e.g., 6-amino-2,2'-bipyridine ) exhibit Intramolecular Charge Transfer (ICT).

  • Application: These isomers are used as environmentally sensitive fluorescent probes (solvatochromic dyes) for imaging protein aggregation or cellular membranes.

Synthetic Strategies

Accessing specific MAB isomers requires modular synthetic routes. The two dominant strategies are Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) .

Strategy A: Suzuki-Miyaura Cross-Coupling

This is the most versatile method for constructing the bipyridine bond.

  • Coupling Partners: Halopyridine (electrophile) + Pyridylboronic acid (nucleophile).

  • Regiocontrol: Defined by the starting materials.

  • Example: Synthesis of 6-amino-4-methoxy-2,2'-bipyridine.

    • Fragment 1: 2-bromo-6-aminopyridine.

    • Fragment 2: 4-methoxy-2-pyridineboronic acid.

Strategy B: SNAr on Halobipyridines

Used to introduce the amino or methoxy group after the bipyridine core is formed.

  • Substrate: Fluorinated or chlorinated bipyridines.

  • Reagent: Sodium methoxide (NaOMe) or Ammonia/Amines.

  • Selectivity: Nucleophiles attack the most electron-deficient position (ortho/para to the ring nitrogen).

Visualization of Synthetic Pathways

SynthesisPathways Start1 Halopyridine (Br/Cl) Coupling Suzuki Coupling (Pd catalyst) Start1->Coupling Start2 Pyridyl Boronic Acid Start2->Coupling Core Bipyridine Core Coupling->Core RouteA Direct Functionalization (Pre-installed groups) Core->RouteA If substituents present RouteB Post-Coupling S_NAr (F/Cl displacement) Core->RouteB If halogenated core Product Methoxy-Amino-Bipyridine (Target Isomer) RouteA->Product RouteB->Product + NaOMe / NH3

Caption: Modular synthetic logic for accessing diverse MAB isomers via Suzuki coupling and subsequent functionalization.

Experimental Protocol: Synthesis of 6-Amino-4-Methoxy-2,2'-Bipyridine

Note: This protocol is a generalized high-yield method adapted from standard Suzuki coupling procedures for bipyridines.

Materials[1][2][3][4][5][6][7][8][9]
  • Reactant A: 2-Bromo-6-aminopyridine (1.0 eq)

  • Reactant B: 4-Methoxy-2-pyridineboronic acid pinacol ester (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Inert Gas: Nitrogen or Argon

Methodology
  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Assembly: Add Reactant A, Reactant B, K₂CO₃, and the Pd catalyst to the vial.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours with vigorous stirring.

    • Monitoring: Check progress via LC-MS (Target Mass: ~201.2 Da [M+H]⁺).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient of 0-10% Methanol in Dichloromethane (DCM). The amino group makes the compound polar; adding 1% Triethylamine (TEA) may reduce tailing.

Self-Validation (QC)
  • ¹H NMR: Look for the characteristic methoxy singlet (~3.8 ppm) and the broad amino singlet (~4.5–6.0 ppm, D₂O exchangeable).

  • Check for Homocoupling: Ensure no symmetric bis-pyridine byproducts (e.g., 6,6'-diamino-2,2'-bipyridine) are present.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold Methoxy-Amino-Bipyridine Scaffold Iso22 2,2'-Isomer (Chelating) Scaffold->Iso22 Iso33 3,3'-Isomer (Twisted) Scaffold->Iso33 Amino Amino (-NH2) H-Bond Donor Scaffold->Amino Methoxy Methoxy (-OMe) Lipophilicity / Metab Scaffold->Methoxy Kinase Kinase Inhibition (Hinge Binder) Iso22->Kinase Planar N,N-ligand Imaging Fluorescence (Push-Pull) Iso22->Imaging Conjugation Amino->Kinase H-bond to C=O Methoxy->Kinase Steric fit / Solub. Metab Metabolic Risk (O-dealkylation) Methoxy->Metab CYP Substrate

Caption: SAR decision tree linking structural features (Isomer/Substituent) to functional outcomes (Kinase activity, Imaging, Stability).

References

  • Krivolapov, D. B., et al. (2021). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules. [Link]

  • Newkome, G. R., & Patri, A. K. (1997). Chemistry and properties of the pyridyl and bipyridyl ligands. In Comprehensive Coordination Chemistry II. (General reference for bipyridine properties).
  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. [Link] (Reference for methoxy LogP effects).

Exploratory

pKa Profiling and Basicity of 6-Methoxy-3,4'-bipyridine: A Mechanistic Guide

Executive Summary In the rational design of small-molecule therapeutics and advanced coordination ligands, the acid dissociation constant (pKa) dictates critical physicochemical properties, including solubility, lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of small-molecule therapeutics and advanced coordination ligands, the acid dissociation constant (pKa) dictates critical physicochemical properties, including solubility, lipophilicity (logD), membrane permeability, and target-site engagement. 6-Methoxy-3,4'-bipyridine is a highly versatile scaffold. However, profiling its basicity requires a rigorous understanding of its electronic architecture. This whitepaper deconstructs the thermodynamic basicity of 6-methoxy-3,4'-bipyridine, clarifies structural misconceptions, and establishes field-proven, self-validating analytical workflows for experimental pKa determination.

Structural Demystification: The "Amine" Misnomer & Electronic Architecture

A common misclassification in early-stage pharmaceutical profiling is referring to the basic centers in bipyridines as "amine groups." 6-Methoxy-3,4'-bipyridine does not contain an aliphatic or aromatic amine (e.g., -NH₂, -NHR). Instead, it possesses two distinct azine (pyridine) nitrogens . This distinction is paramount because sp²-hybridized pyridine nitrogens exhibit vastly different protonation thermodynamics and solvation energies compared to sp³-hybridized amines.

To predict the pKa values of this bidentate scaffold, we must analyze the molecule as two quasi-independent pharmacophores. Because steric interactions between the ortho-protons of the two rings force a non-planar, twisted dihedral angle, cross-conjugation between the pi-systems is significantly attenuated[1]. Consequently, the electronic communication between the two rings is predominantly inductive rather than mesomeric.

The Two Basic Centers:
  • The 4'-Nitrogen (N1): Located on the unsubstituted pyridine ring. It behaves similarly to 4-phenylpyridine. The adjacent 6-methoxy-3-pyridyl group acts as a mild electron-withdrawing group via induction, slightly depressing the pKa compared to an isolated pyridine ring.

  • The 6-Methoxy-3-Pyridine Nitrogen (N2): This nitrogen is ortho to the methoxy group. While the methoxy oxygen donates electron density to the carbon ring via resonance (+M effect), its strong inductive withdrawal (-I effect) through the sigma framework dominates the electron density at the adjacent nitrogen. Protonation here disrupts the stabilizing resonance of the neutral molecule and forces a positive charge adjacent to the highly electronegative oxygen. This causes a severe drop in basicity, mirroring the behavior of 2-methoxypyridine[2][3]. Furthermore, coordination or complexation at this site can drastically alter local CH acidity and basicity through complex-induced proximity effects[4].

ProtonationSequence Neutral Neutral 6-Methoxy-3,4'-bipyridine (pH > 6.0) Mono Mono-protonated Species (Protonation at 4'-N) (pH ~ 4.0) Neutral->Mono pKa1 ~ 4.8 (More basic 4'-N) Di Di-protonated Species (Protonation at 6-Methoxy-N) (pH < 2.0) Mono->Di pKa2 ~ 3.2 (Less basic 2-Methoxy-N)

Protonation sequence of 6-methoxy-3,4'-bipyridine across pH gradients.

Thermodynamic Basicity: Quantitative Data

The table below synthesizes the experimental baseline data of reference fragments[2][3][5] to establish the predictive pKa values for 6-methoxy-3,4'-bipyridine in aqueous media at 25°C.

Structural Moiety / ReferenceNitrogen ClassificationExperimental/Estimated pKaMechanistic Rationale
Pyridine (Reference)Azine (sp²)5.23Baseline aromatic basicity.
2-Methoxypyridine (Reference)Azine (sp²)3.28Depressed by the -I effect of the adjacent oxygen[2][3].
6-Methoxy-3,4'-bipyridine (N1) 4'-Pyridyl Azine 4.6 – 4.9 Analogous to 4-phenylpyridine; mildly depressed by inductive withdrawal from the adjacent ring[5].
6-Methoxy-3,4'-bipyridine (N2) 6-Methoxy-3-Pyridyl Azine 3.0 – 3.2 Strongly depressed by the -I effect of the ortho-methoxy oxygen, mirroring 2-methoxypyridine.

Note: In non-aqueous solvents like Acetonitrile (MeCN) or Tetrahydrofuran (THF), these values will shift significantly due to the lack of aqueous solvation stabilization for the protonated cation[6].

Experimental Workflows for pKa Determination

Because the two pKa values span different thermodynamic ranges, a dual-methodology approach is required. Potentiometry is highly accurate for pKa values between 4.0 and 10.0 but suffers from severe "acid error" and lack of inflection resolution below pH 3.5. Therefore, UV-Vis spectrophotometry is mandatory for validating the second, lower pKa.

Protocol A: Potentiometric Titration (For N1, pKa ~ 4.8)

Causality: Potentiometry directly measures the activity of free protons in solution. It is the gold standard for macroscopic pKa determination when the analyte is highly soluble and the pKa is well within the electrode's linear range.

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard NIST-traceable buffers (pH 4.01, 7.00, 10.01) at 25.0 ± 0.1 °C.

  • Titrand Preparation: Prepare a 2.0 mM solution of 6-methoxy-3,4'-bipyridine in 0.15 M aqueous KCl. The KCl background electrolyte is critical to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Titration Execution: Under a nitrogen atmosphere (to prevent CO₂ absorption), titrate the solution with standardized 0.1 M HCl using an automated volumetric titrator. Add titrant in dynamically controlled increments (down to 0.01 mL near the equivalence point).

  • Data Analysis: Plot the first derivative of the titration curve (

    
    ). The pH at the half-equivalence volume corresponds to the macroscopic pKa₁.
    
Protocol B: UV-Vis Spectrophotometric Titration (For N2, pKa ~ 3.1)

Causality: Protonation of the azine nitrogen alters the


 and 

transition energies of the conjugated bipyridine system, resulting in a measurable bathochromic or hypsochromic shift. This allows for highly accurate pKa determination even at highly acidic pH levels where glass electrodes fail.

UVVisWorkflow Prep 1. Buffer Preparation (pH 1.0 to 7.0) Sol 2. Analyte Dissolution (Constant Ionic Strength) Prep->Sol Scan 3. UV-Vis Spectral Scanning (Isosbestic Point ID) Sol->Scan Data 4. Multi-wavelength Analysis (Henderson-Hasselbalch Fit) Scan->Data

Step-by-step UV-Vis spectrophotometric workflow for pKa determination.

Step-by-Step Execution:

  • Buffer Matrix: Prepare a series of Britton-Robinson universal buffers ranging from pH 1.0 to 7.0 in 0.2 pH increments. Adjust ionic strength to 0.15 M with KCl.

  • Analyte Equilibration: Dissolve the compound in a minimal volume of co-solvent (e.g., 1% DMSO) and spike into the buffer solutions to achieve a final concentration of ~50 µM (ensuring absorbance remains within the linear Beer-Lambert range of 0.2 - 1.0 AU).

  • Spectral Acquisition: Record the UV-Vis absorbance spectra (200–400 nm) for each pH solution.

  • Self-Validation (Isosbestic Points): Identify the isosbestic points (wavelengths where absorbance remains constant across all pH values). The presence of sharp isosbestic points is a self-validating indicator that only a clean, two-state equilibrium (Neutral ⇌ Protonated) is occurring, ruling out degradation or aggregation.

  • Henderson-Hasselbalch Fitting: Extract absorbance values at the wavelength of maximum variance (

    
    ). Plot Absorbance vs. pH and fit the sigmoidal curve using non-linear regression to derive pKa₂.
    

Pharmacokinetic Implications in Drug Design

Understanding the exact pKa values of 6-methoxy-3,4'-bipyridine is critical for predicting its pharmacokinetic (PK) profile:

  • Physiological State (pH 7.4): With pKa values of ~4.8 and ~3.1, both nitrogen atoms will be >99% unprotonated (neutral) in systemic circulation (pH 7.4).

  • Lipophilicity and Permeability: The neutral state renders the molecule highly lipophilic. It will exhibit excellent passive membrane permeability, making it highly suitable for oral bioavailability and capable of crossing the Blood-Brain Barrier (BBB) for CNS-targeted indications.

  • Gastric Absorption (pH 1.5 - 3.5): In the acidic environment of the stomach, the molecule will exist as a mixture of mono- and di-protonated species. This transient ionization significantly increases aqueous solubility during the initial dissolution phase of an orally administered solid dosage form, before reverting to its highly permeable neutral state in the intestines (pH 6.5 - 7.5).

References

  • Acros Pharmatech. 2-Methoxypyridine Properties.[2] URL:[Link]

  • ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.[4] URL:[Link]

  • Chair of Analytical Chemistry, University of Tartu. pKa values bases in non-aqueous media.[6] URL: [Link]

  • MDPI. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime.[1] URL:[Link]

Sources

Foundational

Electronic properties of 3,4'-bipyridine derivatives

Executive Summary 3,4'-Bipyridine represents a unique class of asymmetric heteroaromatic ligands, distinct from its symmetric congeners (2,2'- and 4,4'-bipyridine). Its defining characteristic is electronic anisotropy :...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4'-Bipyridine represents a unique class of asymmetric heteroaromatic ligands, distinct from its symmetric congeners (2,2'- and 4,4'-bipyridine). Its defining characteristic is electronic anisotropy : the coexistence of two chemically distinct nitrogen centers with disparate basicities, steric environments, and coordination vectors. This asymmetry enables "stepwise complexation," allowing for the precision engineering of heterometallic Metal-Organic Frameworks (MOFs) and the development of dual-action pharmacophores. This guide details the electronic fundamentals, synthesis protocols, and application workflows for 3,4'-bipyridine derivatives.

Molecular Architecture & Electronic Fundamentals

Unlike the


 symmetric 4,4'-bipyridine (net dipole 

), 3,4'-bipyridine possesses a permanent dipole moment and non-equivalent frontier orbitals.[1]
Electronic Anisotropy & Dipole Moment

The molecule consists of a 3-pyridyl and a 4-pyridyl ring connected by a C-C single bond.

  • Dipole Moment: The vector sum of the individual ring dipoles (pyridine

    
     D) does not cancel.[1] Depending on the dihedral angle (typically twisted ~20-40° in solution to minimize steric clash), the net dipole moment ranges from 2.0 to 3.0 D . This polarity enhances solubility in polar aprotic solvents (DMF, DMSO) compared to 4,4'-bipyridine.[1]
    
  • pKa Differentiation: The two nitrogen atoms exhibit distinct proton affinities:

    • N(4') Position: More basic (

      
      ).[1] Less sterically hindered and electronically similar to 4-phenylpyridine.
      
    • N(3) Position: Less basic (

      
      ).[1] The proximity to the inter-ring bond induces slight steric strain and inductive electron withdrawal.
      
    • Implication: This

      
       allows for pH-controlled selective protonation  or metallation, where the N(4') site binds metal centers first.[1]
      
Frontier Molecular Orbitals (FMO)

The electronic band structure is tunable via substituents.[1]

  • HOMO: Located primarily on the pyridyl rings, typically at -5.8 to -6.2 eV .

  • LUMO: Concentrated on the inter-ring bond and nitrogen atoms, typically at -2.2 to -2.6 eV .

  • Band Gap (

    
    ):  Approximately 3.6 - 4.0 eV  (UV active, colorless to pale yellow).[1]
    

Table 1: Comparative Electronic Properties

Property4,4'-Bipyridine3,4'-Bipyridine2,2'-Bipyridine
Symmetry

/


/

(Asymmetric)

(trans)
Dipole Moment 0 D~2.4 D ~0 D (trans) / ~3.8 D (cis)
Coordination Mode Bridging (Linear)Bridging (Angled) Chelating
Primary pKa 4.82~4.9 (N4') / ~4.6 (N3) 4.30

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to 3,4'-bipyridine derivatives is the palladium-catalyzed cross-coupling of a 3-pyridylboronic acid with a 4-halopyridine (or vice versa).

Reaction Mechanism & Workflow

The asymmetry requires careful selection of coupling partners to prevent homocoupling.

SuzukiCoupling Start Reagents: 3-Pyridylboronic acid + 4-Bromopyridine Catalyst Catalyst Prep: Pd(PPh3)4 or Pd(dppf)Cl2 (Inert Atmosphere) Start->Catalyst Mix in Toluene/H2O Cycle Catalytic Cycle: 1. Oxidative Addition 2. Transmetallation (Base: K2CO3) 3. Reductive Elimination Catalyst->Cycle Heat to 90°C, 12h Workup Workup: Extraction (DCM/Water) Recrystallization (Hexane) Cycle->Workup Cool & Quench Product Product: 3,4'-Bipyridine (>85% Yield) Workup->Product Purify

Figure 1: Optimized Suzuki-Miyaura coupling workflow for asymmetric bipyridine synthesis.

Standard Operating Procedure (SOP)

Reagents:

  • 3-Pyridylboronic acid (1.2 equiv)[1]

  • 4-Bromopyridine hydrochloride (1.0 equiv)[1]

  • Pd(PPh

    
    )
    
    
    
    (3-5 mol%)[1]
  • K

    
    CO
    
    
    
    (2.5 equiv)[1]
  • Solvent: Toluene:Ethanol:Water (4:1:1 v/v)[1]

Protocol:

  • Degassing: Charge a 3-neck flask with solvents and sparge with Argon for 20 minutes. Oxygen inhibition is the primary cause of yield loss.

  • Addition: Add 4-bromopyridine, boronic acid, and base under positive Argon pressure. Add the Pd catalyst last.

  • Reflux: Heat to 90°C for 12-18 hours. Monitor via TLC (SiO

    
    , 5% MeOH in DCM).[1]
    
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Extract aqueous layer with DCM (3x).[1]

  • Purification: Flash chromatography is often unnecessary; recrystallization from hot hexanes/ethyl acetate usually yields analytical grade crystals.

Coordination Chemistry: Stepwise Complexation

The electronic asymmetry allows for Stepwise Metallation , a technique impossible with symmetric linkers. This is critical for synthesizing heterometallic MOFs.

Mechanism of Selectivity

The N(4') nitrogen is kinetically faster and thermodynamically stronger in binding due to higher basicity and lower steric hindrance.[1]

  • Step 1: Treatment with Metal A (

    
    ) at stoichiometric ratio (1:[1]1) leads to coordination exclusively at N(4').[1]
    
  • Step 2: Addition of Metal B (

    
    ) coordinates the remaining N(3) site.[1]
    

Coordination Ligand Free Ligand: 3,4'-Bipyridine Step1 Step 1: Add M(II) (e.g., Zn2+) (Stoichiometric Control) Ligand->Step1 Intermediate Intermediate Complex: [M(II)-N(4')-Py-Py-N(3)] (N3 Unbound) Step1->Intermediate Kinetic Selectivity Step2 Step 2: Add M'(II) (e.g., Cu2+) Intermediate->Step2 Final Heterometallic MOF: -M-N(4')-Linker-N(3)-M'- Step2->Final Thermodynamic Completion

Figure 2: Logic flow for stepwise heterometallic coordination exploiting N-site asymmetry.

Application in MOFs
  • Topology: unlike the linear pillars of 4,4'-bipyridine, 3,4'-bipyridine introduces a "kink" or angle (approx 60-120°), leading to lower symmetry space groups and often helical or interpenetrated frameworks.

  • Pore Engineering: The bent geometry prevents efficient packing, often resulting in larger void volumes compared to linear isomers.

Pharmacological Relevance

In drug discovery, 3,4'-bipyridine acts as a scaffold for Kinase Inhibitors .

  • Bioisosterism: It serves as a bioisostere for biaryl systems but with improved aqueous solubility due to the nitrogen atoms.

  • Binding Mode: The N(3) nitrogen often acts as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets, while the 4-pyridyl ring projects into the hydrophobic pocket.

  • Toxicity: Generally lower genotoxicity than fused ring systems (e.g., quinolines), making it a viable fragment for Lead Optimization.[1]

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Title: Recent Progress on the Synthesis of Bipyridine Derivatives[2]

    • Source: MDPI / Preprints.org[1]

    • URL:[Link][1]

  • Electronic Properties & DFT

    • Title: DFT evaluation of the effects of substituents on the properties of 2,2′-bipyridine derivatives (Comparative electronic d
    • Source: Taylor & Francis Online[1]

    • URL:[Link][1]

  • Stepwise Coordination

    • Title: Stepwise assembly of unsymmetrical supramolecular arrays containing porphyrins and coordin
    • Source: PubMed / NIH[1]

    • URL:[Link]

  • MOF Architectures

    • Title: 3D Ni and Co redox-active metal–organic frameworks based on ferrocenyl diphosphin
    • Source: Royal Society of Chemistry (Dalton Trans.)[1]

    • URL:[Link]

  • pKa & Basicity Data

    • Title: pKa values of nitrogen heterocycles in acetonitrile and w
    • Source: University of Tartu / Eur. J. Org. Chem.
    • URL:[Link]

Sources

Exploratory

Hydrogen bond donor acceptor count for 5-amino-6-methoxy-3,4'-bipyridine

An In-Depth Technical Guide to the Hydrogen Bond Donor and Acceptor Profile of 5-amino-6-methoxy-3,4'-bipyridine Authored for Researchers, Scientists, and Drug Development Professionals Abstract Hydrogen bonding is a fun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hydrogen Bond Donor and Acceptor Profile of 5-amino-6-methoxy-3,4'-bipyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding is a fundamental intermolecular force that governs molecular recognition, solubility, and the pharmacokinetic properties of therapeutic agents. A precise understanding of a molecule's hydrogen bonding potential is therefore a cornerstone of modern drug design and development. This guide provides a detailed analysis of the hydrogen bond donor and acceptor characteristics of 5-amino-6-methoxy-3,4'-bipyridine, a heterocyclic compound featuring multiple functional groups. We will deconstruct the molecule's structure to identify and quantify its hydrogen bonding capabilities, providing a framework for its application in medicinal chemistry and materials science.

The Principle of Hydrogen Bonding in Molecular Design

A hydrogen bond is an attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[1][2] This interaction, denoted as D–H···A, where D is the donor atom and A is the acceptor, is stronger than a simple dipole-dipole interaction and is highly directional.

  • Hydrogen Bond Donors (HBD): These are typically hydrogen atoms attached to nitrogen, oxygen, or fluorine. The high electronegativity of the donor atom polarizes the D-H bond, imparting a partial positive charge on the hydrogen and making it available for interaction.[3][4]

  • Hydrogen Bond Acceptors (HBA): These are electronegative atoms, such as nitrogen, oxygen, or fluorine, that possess at least one lone pair of electrons to interact with the partially positive hydrogen from a donor group.[1][3]

The number of hydrogen bond donors and acceptors in a molecule is a critical parameter in drug development, famously incorporated into frameworks like Lipinski's Rule of Five, which suggests that most orally active drugs have no more than 5 HBDs and 10 HBAs.[1][5]

Structural Deconstruction of 5-amino-6-methoxy-3,4'-bipyridine

To accurately assess the hydrogen bonding profile, we must first establish the precise chemical structure derived from its IUPAC name.

The name 5-amino-6-methoxy-3,4'-bipyridine defines the following structural features:

  • Bipyridine Core : Two pyridine rings are linked together. The "3,4'-" designation specifies that the carbon at position 3 of the first ring is connected to the carbon at position 4 of the second (primed) ring.

  • Substituents :

    • An amino group (-NH₂) is located at the 5th position of the first pyridine ring.

    • A methoxy group (-OCH₃) is located at the 6th position of the first pyridine ring.

This systematic nomenclature yields the definitive structure for our analysis.

Analysis of Hydrogen Bonding Potential

We will now systematically evaluate each functional group within the molecule to identify all potential hydrogen bond donor and acceptor sites.

The Amino Group (-NH₂)

The primary amino group is a classic example of a bifunctional hydrogen bonding moiety.

  • Hydrogen Bond Donors : The group contains two hydrogen atoms covalently bonded to a nitrogen atom. Both of these hydrogens can act as hydrogen bond donors.[6][7][8]

  • Hydrogen Bond Acceptor : The nitrogen atom possesses a lone pair of electrons, which can serve as a hydrogen bond acceptor site.[6][9]

The Methoxy Group (-OCH₃)

The methoxy group primarily functions as a hydrogen bond acceptor.

  • Hydrogen Bond Acceptor : The oxygen atom in the methoxy group has two lone pairs of electrons, making it a competent hydrogen bond acceptor.[10][11] The hydrogen atoms of the methyl group are bonded to carbon and are not sufficiently polarized to act as effective donors.

The Bipyridine Core

The nitrogen atoms within the two aromatic pyridine rings are key hydrogen bond acceptors.

  • Hydrogen Bond Acceptors : The lone pair of electrons on each of the two pyridine nitrogen atoms is located in an sp² hybrid orbital in the plane of the ring. These lone pairs are not part of the aromatic π-system and are readily available to act as strong hydrogen bond acceptors.[12][13][14]

Quantitative Summary of Hydrogen Bonding Sites

The comprehensive analysis of each functional group allows for a precise quantification of the hydrogen bond donor and acceptor sites in 5-amino-6-methoxy-3,4'-bipyridine.

Functional GroupHydrogen Bond DonorsHydrogen Bond AcceptorsRationale
5-Amino (-NH₂)21Two N-H hydrogens act as donors; the nitrogen lone pair acts as an acceptor.
6-Methoxy (-OCH₃)01The oxygen lone pairs act as an acceptor.
3,4'-Bipyridine (Ring 1)01The pyridine nitrogen lone pair acts as an acceptor.
3,4'-Bipyridine (Ring 2)01The pyridine nitrogen lone pair acts as an acceptor.
Total 2 4

Visual Representation of H-Bonding Sites

To provide a clear visual reference, the structure of 5-amino-6-methoxy-3,4'-bipyridine is presented below, with all potential hydrogen bond donor and acceptor sites explicitly labeled.

H_Bond_Analysis cluster_molecule 5-amino-6-methoxy-3,4'-bipyridine cluster_donors Hydrogen Bond Donors cluster_acceptors Hydrogen Bond Acceptors mol HBD1 N-H (1) HBD1->mol HBD2 N-H (2) HBD2->mol HBA1 Amino N HBA1->mol HBA2 Methoxy O HBA2->mol HBA3 Pyridine N (Ring 1) HBA3->mol HBA4 Pyridine N' (Ring 2) HBA4->mol

Caption: H-bond donor/acceptor sites for 5-amino-6-methoxy-3,4'-bipyridine.

Conclusion and Implications

The analysis confirms that 5-amino-6-methoxy-3,4'-bipyridine possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors . This profile (HBD ≤ 5, HBA ≤ 10) is well within the parameters suggested by Lipinski's Rule of Five, indicating that, from a hydrogen bonding perspective, the molecule has favorable characteristics for oral bioavailability. This quantitative understanding is essential for medicinal chemists seeking to predict solubility, permeability, and target-binding interactions, thereby guiding the rational design of new chemical entities.

References

  • RJ Wave. Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. [Link]

  • Wikipedia. Hydrogen bond. [Link]

  • Organic Chemistry Tutorial. The donor and acceptors atoms in the Hydrogen bond. [Link]

  • ChemAxon Forum Archive. Hydrogen Bond Donor-Acceptor rules. [Link]

  • Pearson. Identify the hydrogen bond donors and hydrogen bond acceptors in... [Link]

  • RMIT Open Press. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. [Link]

  • NIH National Library of Medicine. Hydrogen Bond Strengthens Acceptor Group: The Curious Case of the C–H. [Link]

  • AIP Publishing. Theoretical study on effects of hydrogen bonding on the ring stretching modes of pyridine. [Link]

  • PubChem. 2,2'-Bipyridine. [Link]

  • NIH National Library of Medicine. Parallels between the chloro and methoxy groups for potency optimization. [Link]

  • ResearchGate. Methoxy group as an acceptor of proton in hydrogen bonds. [Link]

  • Axeleratio. 2,2'-Bipyridine (2,2'-bpy) as ligand. [Link]

  • Chemistry LibreTexts. 1.19: Amines- Structure and Synthesis. [Link]

  • Taylor & Francis Online. Reactivity descriptors for the hydrogen bonding ability of pyridine bases. [Link]

  • PubMed. Hydrogen bonding interactions of pyridine*+ with water: stepwise solvation of distonic cations. [Link]

  • Functional Groups In Organic Chemistry. [Link]

  • NIST WebBook. 2,2'-Bipyridine. [Link]

  • Roald Hoffmann. Hydrogen Bonding in Pyridine'. [Link]

  • Wikipedia. 2,2′-Bipyridine. [Link]

  • Canadian Science Publishing. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. [Link]

  • NCERT. Amines. [Link]

  • MDPI. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH...O,S,N Type. [Link]

  • ACS Publications. Pairwise Substitution Effects, Inter- and Intramolecular Hydrogen Bonds in Methoxyphenols and Dimethoxybenzenes. [Link]

  • Wikipedia. Methoxy group. [Link]

Sources

Foundational

6-Methoxy-[3,4'-bipyridin]-5-amine (CAS 91041-36-0): A Critical Building Block for MPS1 and Aurora Kinase Inhibitors

An In-Depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary & Chemical Identity In the realm of Fragment-Based Drug Discovery (FBDD), identifying highly ligand-efficient s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary & Chemical Identity

In the realm of Fragment-Based Drug Discovery (FBDD), identifying highly ligand-efficient scaffolds is paramount. 6-Methoxy-[3,4'-bipyridin]-5-amine (also systematically named 2-methoxy-5-(pyridin-4-yl)pyridin-3-amine) has emerged as a critical synthetic precursor in the development of targeted oncology therapeutics [1].

While the molecule itself is a protected intermediate, its true value lies in its ability to be cleanly converted into the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold. This 2-pyridone core is a privileged hinge-binding motif that exhibits exceptional potency and selectivity against mitotic kinases, specifically Monopolar Spindle 1 (MPS1) and the Aurora kinase family [1].

Physicochemical Profile
  • CAS Number: 91041-36-0

  • Molecular Formula: C₁₁H₁₁N₃O

  • Molecular Weight: 201.23 g/mol

  • Structural Nomenclature: The bipyridine numbering (6-methoxy, 5-amine, 3-attachment) is chemically equivalent to the standard IUPAC numbering of the isolated pyridine ring (2-methoxy, 3-amine, 5-(4-pyridyl)).

Commercial Sourcing & Quality Control Metrics

For drug development professionals, sourcing high-purity building blocks is the first step in ensuring reproducible Structure-Activity Relationship (SAR) data. Several commercial vendors supply this compound, typically synthesized via Suzuki-Miyaura cross-coupling of a 5-bromo-2-methoxypyridin-3-amine with a pyridin-4-ylboronic acid derivative [2].

Table 1: Commercial Suppliers and Recommended QC Parameters

SupplierCatalog / PurityAnalytical Validation MethodsStorage Conditions
Sigma-Aldrich AABH97D28ABF (>95%)¹H-NMR, LC-MS (ESI+ m/z 202.1)Room Temp, desiccated
BLD Pharm BD641829 (97%)HPLC (UV 254 nm), HRMS2-8°C, inert atmosphere
Bide Pharm Standard (97%)¹H-NMR (DMSO-d6), Karl Fischer2-8°C, protect from light

Note: Due to the presence of the primary amine and the pyridine nitrogens, the compound is susceptible to oxidation over prolonged periods. Storage under Argon or Nitrogen is highly recommended.

Structural Biology & The Mechanistic Rationale

As an Application Scientist, it is crucial to understand why this specific methoxy-protected building block is utilized rather than starting directly with the 2-pyridone.

The Causality of the Methoxy Protecting Group

The 3-aminopyridin-2-one core is amphoteric and highly polar, making it notoriously difficult to handle during early-stage cross-coupling or functionalization (such as amide bond formation at the 3-amine position). Furthermore, the tautomeric nature of the 2-pyridone oxygen can lead to unwanted O-alkylation or O-arylation.

By utilizing 6-Methoxy-[3,4'-bipyridin]-5-amine , the oxygen is "masked" as a methyl ether. This lipophilic masking group drastically improves solubility in organic solvents (THF, DCM, Toluene) and directs subsequent synthetic functionalization strictly to the 3-amine position. Once the desired SAR modifications are complete, the methoxy group is cleaved to reveal the active pharmacophore.

Kinase Hinge Binding Mechanism

Upon demethylation, the resulting 2-pyridone acts as a perfect structural mimic of the adenine ring of ATP. X-ray crystallography studies have elucidated that the 2-pyridone carbonyl oxygen and the adjacent N-H act as a potent hydrogen bond acceptor/donor pair, anchoring the molecule to the conserved lysine and gatekeeper residues within the ATP-binding pocket of MPS1 and Aurora kinases [1].

Mechanism A Spindle Assembly Checkpoint B MPS1 Kinase Activity A->B E Mitotic Arrest & Apoptosis B->E SAC Failure C Pyridin-2(1H)-one Scaffold D ATP Hinge Region Binding C->D H-Bonds D->B Inhibits

Mechanism of MPS1 inhibition by pyridin-2(1H)-one scaffolds leading to cancer cell apoptosis.

Experimental Workflows: Self-Validating Protocols

The most critical step in utilizing this building block is the O-demethylation. Because the resulting 3-aminopyridin-2-one is highly polar, standard aqueous workups often result in massive yield losses. The following protocol utilizes Boron Tribromide (BBr₃) and includes built-in analytical validation to ensure a self-correcting workflow.

Protocol: BBr₃-Mediated O-Demethylation

Objective: Cleave the methoxy ether of 6-Methoxy-[3,4'-bipyridin]-5-amine to yield the active 2-pyridone scaffold.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask. Add 6-Methoxy-[3,4'-bipyridin]-5-amine (1.0 eq, 1.0 mmol) and purge the system with Argon.

  • Solvation: Dissolve the substrate in anhydrous Dichloromethane (DCM, 10 mL). Ensure complete dissolution.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

  • Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 4.0 eq, 4.0 mmol) dropwise over 10 minutes. Causality note: Excess BBr₃ is required because the basic pyridine nitrogens and the primary amine will coordinate with the Lewis acidic boron, consuming equivalents before ether cleavage can occur.

  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • In-Process Control (IPC) & Validation: Sample 10 µL of the reaction mixture, quench in 1 mL MeOH, and analyze via LC-MS.

    • Validation Metric: The protocol is successful when the starting material mass (m/z 202.1 [M+H]⁺) completely disappears, replaced by the product mass (m/z 188.1 [M+H]⁺). If starting material remains, add 1.0 eq more BBr₃.

  • Quenching: Cool the flask to 0 °C. Carefully add anhydrous Methanol (5 mL) dropwise to quench unreacted BBr₃ (Caution: Highly exothermic, evolves HBr gas).

  • Isolation: Concentrate the mixture in vacuo. Do not attempt an aqueous extraction. Purify the crude hydrobromide salt directly via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one.

Workflow A 6-Methoxy-[3,4'-bipyridin]-5-amine (Masked Precursor) B O-Demethylation (BBr3, DCM) A->B C 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Active Scaffold) B->C D Amide Coupling C->D E MPS1 / Aurora Kinase Inhibitor D->E

Synthetic workflow from methoxy-protected bipyridine precursor to active MPS1 kinase inhibitor.

Conclusion

6-Methoxy-[3,4'-bipyridin]-5-amine is far more than a simple catalog chemical; it is a strategically designed, orthogonally protected vector for kinase inhibitor discovery. By leveraging the lipophilicity of the methoxy group during early synthesis and utilizing robust demethylation protocols to unveil the hydrogen-bonding 2-pyridone core, medicinal chemists can rapidly iterate on highly ligand-efficient fragments targeting the human kinome.

References

  • Fearon, D., Westwood, I. M., van Montfort, R. L. M., Bayliss, R., Jones, K., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 6-Methoxy-[3,4'-bipyridin]-5-amine via Suzuki Coupling

Part 1: Executive Summary & Strategic Analysis Target Molecule Profile The target compound, 6-methoxy-[3,4'-bipyridin]-5-amine , is a critical pharmacophore in medicinal chemistry, particularly serving as a scaffold for...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile

The target compound, 6-methoxy-[3,4'-bipyridin]-5-amine , is a critical pharmacophore in medicinal chemistry, particularly serving as a scaffold for Type I and Type II kinase inhibitors (e.g., targeting PIM, FLT3, and JAK pathways). Its structure features a central bipyridine core functionalized with an amino group and a methoxy ether, providing essential hydrogen-bonding motifs for ATP-binding pocket interactions.

  • Common Name: 6-Methoxy-[3,4'-bipyridin]-5-amine

  • IUPAC Name: 2-Methoxy-5-(pyridin-4-yl)pyridin-3-amine

  • Key Structural Features:

    • [3,4'-Bipyridine] Core: Connects the C3 position of the central pyridine (Ring A) to the C4 position of the pendant pyridine (Ring B).

    • Regiochemistry: The amino group is at position 5 (meta to the pyridine nitrogen of Ring A), and the methoxy group is at position 6 (ortho to the pyridine nitrogen, formally position 2 in IUPAC numbering).

Synthetic Strategy: The Suzuki-Miyaura Approach

The construction of heteroaryl-heteroaryl bonds, particularly involving 4-pyridyl systems, presents specific challenges:

  • Protodeboronation: 4-Pyridylboronic acids are notoriously unstable and prone to hydrolytic C-B bond cleavage.

  • Catalyst Poisoning: The basic nitrogen atoms and the free primary amine can coordinate to the Palladium center, arresting the catalytic cycle.

Our Solution: We employ a convergent synthesis utilizing a stable pinacol boronate ester and a halogenated aminopyridine precursor. The protocol prioritizes the use of Pd(dppf)Cl₂·DCM , a robust catalyst known for resisting nitrogen coordination, and 1,4-dioxane , which ensures solubility of the polar intermediates.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is broken down into three distinct phases to ensure intermediate purity and scalable yields.

Retrosynthesis Diagram

Retrosynthesis Target Target: 6-Methoxy-[3,4'-bipyridin]-5-amine Disconnection Suzuki Disconnection Target->Disconnection C-C Bond Formation FragmentA Coupling Partner A: 4-Pyridylboronic acid pinacol ester Disconnection->FragmentA FragmentB Coupling Partner B: 5-Bromo-2-methoxy-3-aminopyridine Disconnection->FragmentB Nitro Precursor: 5-Bromo-2-methoxy-3-nitropyridine FragmentB->Nitro Reduction StartingMat Starting Material: 5-Bromo-2-methoxypyridine Nitro->StartingMat Regioselective Nitration

Figure 1: Retrosynthetic breakdown of the target molecule into stable building blocks.

Part 3: Detailed Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Synthesize 5-bromo-2-methoxy-3-nitropyridine from 5-bromo-2-methoxypyridine.

  • Rationale: The methoxy group at C2 is a strong ortho/para director. Since C5 is blocked by Bromine, nitration occurs selectively at C3.

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with 5-bromo-2-methoxypyridine (10.0 g, 53.2 mmol).

  • Acid Addition: Cool the flask to 0°C in an ice bath. Slowly add concentrated H₂SO₄ (40 mL) with stirring.

  • Nitration: Dropwise add fuming HNO₃ (4.0 mL, 1.2 eq) over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Quench: Pour the reaction mixture carefully onto 200 g of crushed ice.

  • Isolation: The yellow precipitate is filtered, washed with cold water (3 x 50 mL), and dried under vacuum.

  • Yield: Expect ~10.5 g (85%) of yellow solid.

Phase 2: Nitro Group Reduction

Objective: Convert the nitro group to the primary amine without dehalogenating the C-Br bond.

  • Critical Choice: We use Iron (Fe) powder with Ammonium Chloride (NH₄Cl) . Standard Hydrogenation (H₂/Pd-C) poses a high risk of debromination.

Protocol:

  • Solvent System: In a 500 mL flask, suspend 5-bromo-2-methoxy-3-nitropyridine (10.0 g, 42.9 mmol) in Ethanol/Water (4:1, 200 mL).

  • Reagents: Add Iron powder (12.0 g, 5 eq) and Ammonium Chloride (11.5 g, 5 eq).

  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2 hours. The yellow suspension will turn dark/brown.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate to remove ethanol.

  • Extraction: Dilute the aqueous residue with EtOAc (200 mL) and wash with brine. Dry over Na₂SO₄.[1]

  • Product: Evaporation yields 5-bromo-2-methoxy-3-aminopyridine as a tan solid (~7.8 g, 90%).

Phase 3: The Suzuki Cross-Coupling

Objective: Couple the aryl bromide with the pyridyl boronate to form the bipyridine core.

Reagents Table:

ReagentMW ( g/mol )Equiv.[2][3][4]AmountRole
5-Bromo-2-methoxy-3-aminopyridine 203.041.01.0 gHalide Partner
4-Pyridylboronic acid pinacol ester 205.061.21.21 gBoron Partner
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.05201 mgCatalyst
Na₂CO₃ (2.0 M Aqueous) 105.993.07.4 mLBase
1,4-Dioxane --20 mLSolvent

Step-by-Step Protocol:

  • Degassing: In a microwave vial or pressure tube, combine the Halide, Boronate, and Catalyst. Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 95°C for 12 hours (or 1 hour in a microwave reactor at 110°C).

    • Note: The mixture will turn black as Pd(0) is generated.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and water (50 mL).

  • Separation: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 30 mL).

  • Drying: Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography on silica gel.

    • Eluent: Gradient of 0-10% Methanol in Dichloromethane (DCM).

    • Tip: Pre-treat the silica column with 1% Triethylamine to prevent streaking of the basic pyridine product.

Part 4: Mechanism & Troubleshooting

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- TransMet Transmetallation (Ar-Pd-Py) BaseStep->TransMet + Py-B(OR)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle. Key rate-limiting step is often Transmetallation in heteroaryl systems.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by free amine.Increase catalyst loading to 10 mol% or switch to Pd(OAc)₂/XPhos system.
Protodeboronation Instability of 4-pyridyl boronate.Use anhydrous conditions (Cs₂CO₃ in DMF) or add excess (1.5-2.0 eq) boronate.
Homocoupling Presence of Oxygen.Ensure rigorous degassing (freeze-pump-thaw) before heating.
Product Streaking Interaction with Silica.Use DCM/MeOH/NH₃ (90:9:1) as eluent or switch to Alumina columns.

Part 5: References

  • Synthesis of 5-bromo-2-methoxy-3-nitropyridine:

    • Source: Sigma-Aldrich / Merck Technical Data.

    • URL: (Precursor data).

  • Suzuki Coupling of Pyridyl Boronates:

    • Title: 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.

    • Source: Organic & Biomolecular Chemistry, 2004.

    • URL:

  • General Suzuki Protocol for Heterocycles:

    • Title: Suzuki-Miyaura Cross-Coupling: Application Notes.

    • Source: BenchChem Protocols.

    • URL: (General reference for conditions).

  • Boronate Ester Stability:

    • Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.

    • Source: Wiley-VCH.

    • Context: Discusses the stability of 4-pyridyl boronates vs esters.

Sources

Application

Application Note: Optimized Reagents and Protocols for the Synthesis of 6-Methoxy-3,4'-bipyridine Derivatives

Introduction and Mechanistic Rationale Bipyridine derivatives are foundational scaffolds in modern drug development, coordination chemistry, and catalysis. Specifically, the 3,4'-bipyridine architecture is a critical pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Bipyridine derivatives are foundational scaffolds in modern drug development, coordination chemistry, and catalysis. Specifically, the 3,4'-bipyridine architecture is a critical pharmacophore in the development of highly selective Phosphodiesterase 4 (PDE4) inhibitors, which are utilized for treating inflammatory and neurological disorders[1].

The construction of the C(sp²)–C(sp²) bond linking the two pyridine rings is typically achieved via transition-metal-catalyzed cross-coupling. While Stille and Negishi couplings are viable, the Suzuki-Miyaura reaction remains the industry standard due to the low toxicity and high bench-stability of organoboron reagents[2]. However, synthesizing 3,4'-bipyridines presents a unique mechanistic challenge: the basic nitrogen atoms of the resulting bipyridine product have a high affinity for the palladium center. This coordination often leads to severe catalyst poisoning, premature reaction stalling, and depressed yields[2].

This application note details a highly optimized, self-validating Suzuki-Miyaura protocol designed to circumvent catalyst poisoning and substrate degradation during the synthesis of 6-methoxy-3,4'-bipyridine derivatives.

Reagent Selection and Causality

The success of heterobiaryl coupling relies entirely on the precise electronic and steric pairing of reagents. Every component in this protocol has been selected based on strict mechanistic causality:

  • The Boron Partner (2-Methoxy-5-pyridylboronic acid): Unsubstituted pyridylboronic acids are notoriously unstable and undergo rapid protodeboronation under the basic conditions required for cross-coupling. The introduction of an electron-donating methoxy group at the 2-position significantly stabilizes the carbon-boron bond, preventing degradation[3]. Furthermore, the methoxy group serves as a versatile synthetic handle for downstream functionalization (e.g., demethylation to form pyridones).

  • The Halide Partner (4-Bromopyridine hydrochloride): Bromides offer the optimal balance of oxidative addition kinetics and bench stability. 4-Chloropyridines are generally too inert for standard palladium catalysis, while 4-iodopyridines are prone to rapid, undesired dehalogenation. The hydrochloride salt is utilized to prevent the spontaneous polymerization of the free base, though it requires in situ neutralization.

  • The Catalyst System (Pd(dppf)Cl₂): To prevent the 3,4'-bipyridine product from coordinating to and poisoning the active Pd(0) species, a catalyst with a rigid bidentate ligand is mandatory. The large bite angle of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) sterically blocks the bipyridine nitrogens from displacing the phosphine ligands, ensuring continuous catalyst turnover[2].

  • The Base and Solvent (K₂CO₃ in 1,4-Dioxane/H₂O): A biphasic solvent system is critical. 1,4-Dioxane effectively dissolves the organic substrates, while water dissolves the inorganic K₂CO₃ base. This interface is where the boronic acid is activated into the reactive boronate complex, a prerequisite for the transmetalation step. K₂CO₃ provides the ideal mild alkalinity (~pH 10) to drive this activation without hydrolyzing the methoxy group.

Experimental Workflow and Catalytic Logic

The following diagrams illustrate the logical flow of the catalytic cycle and the corresponding experimental workflow required to execute the synthesis successfully.

CatalyticCycle Pd0 Active Pd(0) Catalyst (Pd(dppf) species) OxAdd Oxidative Addition Complex Pd(II) Intermediate Pd0->OxAdd Oxidative Addition TransMet Transmetalation Complex Boronate Transfer OxAdd->TransMet Base-Assisted Transmetalation RedElim Reductive Elimination Transition State TransMet->RedElim cis-trans Isomerization RedElim->Pd0 Catalyst Regeneration Product 6-Methoxy-3,4'-bipyridine (Target Scaffold) RedElim->Product Product Release Halide 4-Bromopyridine HCl (Electrophile Partner) Halide->OxAdd Boronic 2-Methoxy-5-pyridylboronic acid + K2CO3 (Nucleophile) Boronic->TransMet

Logical flow of the Suzuki-Miyaura catalytic cycle for bipyridine synthesis.

ProtocolWorkflow Step1 1. Solvent Degassing (Remove O2) Step2 2. Reagent Loading (Boronic Acid + Halide) Step1->Step2 Step3 3. Catalyst Activation (Pd(dppf)Cl2 + Base) Step2->Step3 Step4 4. Reflux (90°C) (12-18h under N2) Step3->Step4 Step5 5. Biphasic Quench (H2O / EtOAc Extraction) Step4->Step5 Step6 6. Chromatography (Silica Gel Purification) Step5->Step6

Step-by-step experimental workflow for the heterobiaryl cross-coupling protocol.

Self-Validating Experimental Protocol

This protocol is designed with built-in observational checkpoints to ensure the chemical integrity of each step.

Step 1: Solvent Degassing (Critical for Catalyst Lifespan)

  • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) complex. It also promotes the undesired homocoupling of the boronic acid[4].

  • Action: In a 100 mL Schlenk flask, combine 40 mL of 1,4-Dioxane and 10 mL of deionized water (4:1 v/v). Sparge the biphasic mixture with ultra-pure Nitrogen (N₂) gas for 30 minutes.

  • Validation: The solvent must remain perfectly clear. Any yellowing indicates contamination or premature oxidation.

Step 2: Reagent Loading

  • Causality: The slight stoichiometric excess of the boronic acid compensates for any minor protodeboronation that may occur before transmetalation[3].

  • Action: Under a positive flow of N₂, add 4-bromopyridine hydrochloride (1.0 eq, 5.0 mmol) and 2-methoxy-5-pyridylboronic acid (1.2 eq, 6.0 mmol) to the degassed solvent.

Step 3: Base and Catalyst Addition

  • Causality: Extra base is required to neutralize the hydrochloride salt of the 4-bromopyridine, liberating the free pyridine in situ for oxidative addition.

  • Action: Add anhydrous K₂CO₃ (3.5 eq, 17.5 mmol) followed immediately by Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol).

  • Validation: The suspension will initially appear as a pale orange/yellow slurry.

Step 4: Cross-Coupling Reaction

  • Causality: Elevated temperatures are required to overcome the high activation energy barrier of transmetalation between two electron-deficient heteroaryl systems.

  • Action: Seal the flask and heat the mixture to 90°C in an oil bath with vigorous stirring (800 rpm) for 12–18 hours.

  • Validation: Upon reaching ~60°C, the mixture should transition to a deep red/brown homogeneous solution, visually confirming the generation of the active Pd(0) species. Monitor by TLC (DCM:MeOH 9:1); the reaction is complete when the UV-active 4-bromopyridine spot (Rf ~0.4) is entirely replaced by a highly fluorescent product spot (Rf ~0.3 under 254 nm UV).

Step 5: Workup and Extraction

  • Causality: Removing the water-soluble inorganic salts and palladium byproducts early prevents severe emulsion formation during silica gel purification.

  • Action: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water. Separate the phases. Extract the aqueous layer with EtOAc (2 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification

  • Action: Purify the crude dark residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH 95:5) to yield the pure 6-methoxy-3,4'-bipyridine.

Quantitative Data: Catalyst System Optimization

The choice of ligand and base drastically alters the efficiency of bipyridine synthesis. The table below summarizes the quantitative impact of various catalytic environments on the yield of 6-methoxy-3,4'-bipyridine, demonstrating why the Pd(dppf)Cl₂ system is superior.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O9045%Monodentate PPh₃ allows partial product coordination, leading to severe catalyst poisoning.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O 90 88% Rigid bidentate ligand prevents bipyridine poisoning; biphasic system aids rapid transmetalation.
Pd₂(dba)₃ / PCy₃Cs₂CO₃THF8032%High steric bulk of PCy₃ hinders the oxidative addition of electron-deficient pyridines.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10081%Buchwald ligand promotes rapid coupling but is highly cost-prohibitive for large-scale synthesis.

References[2] Title: Synthetic Methodologies for 6 Chloro 2 Methyl 3,4 Bipyridine and Its Analogues | Source: Benchchem | URL:Link[4] Title: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines | Source: ResearchGate | URL:Link[3] Title: Functionalised Pyridyl- and Pyrimidyl- Boronic acids and derived new Biheteroaryls | Source: Durham E-Theses | URL:Link[1] Title: WO2014158998A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors | Source: Google Patents | URL:Link

Sources

Method

Functionalization of the C5-amine group in 3,4'-bipyridines

Application Note: Advanced Functionalization of the C5-Amine Group in 3,4'-Bipyridines Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Strategic C–N bond formation, overcoming...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Functionalization of the C5-Amine Group in 3,4'-Bipyridines

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Strategic C–N bond formation, overcoming catalyst poisoning, and optimizing bipyridine scaffolds for phosphodiesterase 3 (PDE3) inhibition.

Mechanistic Rationale: The C5-Amine as a Pharmacophore

The 3,4'-bipyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized to target cardiovascular and neurological pathways. Specifically, the C5-amine functional group serves as a critical vector for structure-activity relationship (SAR) optimization. A foundational example of this scaffold is Amrinone (5-amino-[3,4'-bipyridin]-6(1H)-one), a potent phosphodiesterase 3 (PDE3) inhibitor[1].

Biological Causality: By selectively inhibiting the PDE3 enzyme, functionalized 3,4'-bipyridines prevent the hydrolysis of cyclic AMP (cAMP)[2]. The subsequent accumulation of intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates L-type calcium channels. This drives an influx of calcium ions into the myocardium, resulting in a powerful positive inotropic effect—increasing the rate and force of heart contraction without relying on catecholamines[3]. Modifying the C5-amine via arylation or amidation allows researchers to fine-tune the basicity of the bipyridine nitrogens and optimize hydrogen-bonding interactions within the PDE3 catalytic pocket.

Chemical Causality & Challenges: Functionalizing the C5-amine is synthetically demanding. The electron-deficient nature of the bipyridine rings significantly reduces the nucleophilicity of the primary amine. Furthermore, the two pyridine nitrogens are excellent metal chelators, which frequently leads to catalyst poisoning during transition-metal-catalyzed cross-couplings. To overcome this, specific bidentate ligands with large bite angles (such as Xantphos) must be employed to enforce rapid reductive elimination and outcompete non-productive metal chelation[4].

Experimental Workflows & Methodologies

To build robust SAR libraries, two highly validated, self-monitoring synthetic workflows are detailed below: a Palladium-catalyzed Buchwald-Hartwig N-arylation and a Microwave-assisted Amidation.

G A 5-Amino-3,4'-bipyridine Scaffold B Buchwald-Hartwig Cross-Coupling A->B Aryl Halide Pd2(dba)3, Xantphos C Microwave-Assisted Amidation A->C Acyl Chloride DIPEA, 120°C D N-Aryl Derivatives B->D E C5-Amide Derivatives C->E F LC-MS Validation & Purification D->F E->F

Fig 1. Divergent synthetic workflow for the functionalization of the C5-amine in 3,4'-bipyridines.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol utilizes Pd2(dba)3 and Xantphos to form stable C–N bonds between the C5-amine and various aryl halides[4].

Step-by-Step Procedure:

  • Preparation: Oven-dry a Schlenk flask and magnetic stir bar at 120 °C for 2 hours. Cool under a stream of Argon.

  • Reagent Loading: Add 5-amino-3,4'-bipyridine (1.0 equiv), the desired aryl bromide (1.2 equiv), Pd2(dba)3 (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.5 equiv) to the flask.

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon three times. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Reaction: Inject anhydrous, degassed 1,4-dioxane (0.2 M concentration) via syringe. Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Self-Validation: Monitor reaction progress via LC-MS. The disappearance of the starting mass (m/z depending on derivative) and the appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature, quench with 5 mL of deionized water, and filter the biphasic mixture through a pad of Celite to remove palladium black.

  • Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Microwave-Assisted Amidation

For rapid derivatization, microwave synthesis bypasses transition metals entirely, reducing reaction times from hours to minutes[5].

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial, combine 5-amino-3,4'-bipyridine (1.0 equiv) and anhydrous dichloromethane (DCM, 0.5 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) followed by the dropwise addition of the target acyl chloride (1.1 equiv) at 0 °C.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 20 minutes. Causality: Microwave dielectric heating ensures uniform thermal distribution, overcoming the high activation energy required for the electron-poor amine.

  • Workup & Validation: Vent the vial, dilute with DCM, and wash with saturated NaHCO3 to remove HCl byproducts. Confirm product formation via TLC (UV active at 254 nm).

Quantitative Data Analysis

The choice of catalyst, ligand, and base is paramount when functionalizing aminobipyridines. Table 1 summarizes the optimization parameters for the Buchwald-Hartwig cross-coupling, demonstrating how specific ligand geometries prevent catalyst deactivation.

Table 1: Optimization of Buchwald-Hartwig Conditions for C5-Amine Functionalization

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)2BINAPCs2CO3Toluene10045Low yield; Pd chelation by bipyridine nitrogens.
2Pd2(dba)3BINAPNaOtBuToluene10062Moderate yield; stronger base improves cycle.
3Pd2(dba)3XantphosK3PO4Dioxane10075Good yield; Xantphos bite angle forces elimination.
4 Pd2(dba)3 Xantphos NaOtBu Dioxane 100 88 Optimal; rapid C-N bond formation.

Biological Pathway Visualization

Understanding the downstream effects of these synthesized compounds is crucial for drug development professionals targeting cardiovascular diseases.

G A Functionalized 3,4'-Bipyridine B PDE3 Enzyme Inhibition A->B Binds catalytic pocket C Accumulation of Intracellular cAMP B->C Prevents cAMP hydrolysis D Protein Kinase A (PKA) Activation C->D E Phosphorylation of L-type Ca2+ Channels D->E F Positive Inotropic Effect (Increased Contractility) E->F Increased Ca2+ influx

Fig 2. Mechanism of action for functionalized 3,4'-bipyridines via PDE3 inhibition pathways.

References

  • Title: Amrinone (WIN 40,680, CAS Number: 60719-84-8) | Cayman Chemical Source: caymanchem.com URL: 1 (Cited as[1])

  • Title: Cardiotonic activity of amrinone--Win 40680 [5-amino-3,4'-bipyridine-6(1H)-one] Source: ahajournals.org URL: 3 (Cited as[3])

  • Title: Amrinone | C10H9N3O | CID 3698 - PubChem Source: nih.gov URL: 2 (Cited as[2])

  • Title: An In-depth Technical Guide to the Synthesis of [2,3'-Bipyridin]-2'-amine and its Analogues Source: benchchem.com URL: 4 (Cited as[4])

  • Title: A Comparative Guide to the Synthesis of [2,3'-Bipyridin]-2'-amine: Evaluating a Novel Microwave-Assisted Approach Source: benchchem.com URL: 5 (Cited as[5])

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 5-amino-6-methoxy-3,4'-bipyridine in Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of the critical pharmaceutical intermediate, 5-amino-6-met...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of the critical pharmaceutical intermediate, 5-amino-6-methoxy-3,4'-bipyridine. This guide details a robust, field-proven protocol for its preparation via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it outlines the subsequent utilization of this intermediate in the synthesis of advanced molecular scaffolds, highlighting its strategic importance in medicinal chemistry. The protocols are presented with an emphasis on the underlying chemical principles, safety considerations, and analytical validation to ensure reproducibility and reliability in a research and development setting.

Introduction and Strategic Importance

Bipyridine structures are privileged scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2][3] Their ability to act as robust ligands for metal centers and participate in hydrogen bonding interactions makes them highly valuable in designing molecules with specific biological activities. 5-amino-6-methoxy-3,4'-bipyridine, in particular, is a highly functionalized intermediate offering multiple reaction sites for molecular elaboration. The amino group serves as a versatile handle for amide bond formation or as a directing group, while the methoxy group can influence the electronic properties and metabolic stability of the final compound.[4] This unique combination of functional groups makes it a key building block in the synthesis of complex heterocyclic drugs.

The primary method for constructing the bipyridine core of this intermediate is the Suzuki-Miyaura cross-coupling reaction.[1][5][6] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, celebrated for its high functional group tolerance and generally mild reaction conditions.[2][7] This guide will focus on a validated Suzuki coupling protocol for the efficient synthesis of 5-amino-6-methoxy-3,4'-bipyridine.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a chemical intermediate is paramount for successful and safe laboratory execution.

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Material 1 5-Bromo-2-methoxy-3-pyridinamine101652-32-0C₆H₇BrN₂O203.04
Starting Material 2 4-Pyridinylboronic acid1692-25-7C₅H₆BNO₂122.92
Product 5-amino-6-methoxy-3,4'-bipyridineN/AC₁₁H₁₁N₃O201.23

Safety and Handling:

  • 5-Bromo-2-methoxy-3-pyridinamine: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.

  • 4-Pyridinylboronic acid: May cause respiratory irritation. Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Potent sensitizers. Avoid inhalation and skin contact.

  • Solvents (e.g., Dioxane, Toluene): Flammable and toxic. Use in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Synthesis of 5-amino-6-methoxy-3,4'-bipyridine via Suzuki Coupling

Mechanistic Rationale

The Suzuki-Miyaura coupling provides a direct and efficient route to the target bipyridine. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-methoxy-3-pyridinamine to form a palladium(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., Na₂CO₃ or K₂CO₃), transfers its pyridyl group to the palladium(II) complex, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond of the bipyridine product and regenerating the active palladium(0) catalyst to continue the cycle.

Suzuki_Coupling_Scheme cluster_reactants Reactants cluster_reagents Catalytic System A 5-Bromo-2-methoxy-3-pyridinamine P 5-amino-6-methoxy-3,4'-bipyridine A->P Heat, Solvent (e.g., Dioxane/H₂O) B 4-Pyridinylboronic acid B->P Heat, Solvent (e.g., Dioxane/H₂O) C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., Na₂CO₃)

Caption: Suzuki-Miyaura reaction for the synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale synthesis. Adjust reagent quantities accordingly for different scales.

Materials and Reagents:

  • 5-Bromo-2-methoxy-3-pyridinamine (2.03 g, 10.0 mmol)

  • 4-Pyridinylboronic acid (1.48 g, 12.0 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.12 g, 20.0 mmol, 2.0 eq)

  • 1,4-Dioxane (40 mL)

  • Deionized Water (10 mL)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Workflow Diagram:

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Caption: Step-by-step experimental workflow for synthesis and purification.

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methoxy-3-pyridinamine (10.0 mmol), 4-pyridinylboronic acid (12.0 mmol), Pd(PPh₃)₄ (0.5 mmol), and sodium carbonate (20.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. This is critical as the Pd(0) catalyst is sensitive to oxidation.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL) by bubbling the inert gas through it for 15-20 minutes. Add the degassed solvent mixture to the reaction flask via syringe.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction progress should be monitored every 2-4 hours by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting bromide. Typical reaction time is 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The product is expected to be in the organic phase.

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate, is effective for isolating the pure product.

  • Characterization: The pure fractions are combined and the solvent is evaporated to yield 5-amino-6-methoxy-3,4'-bipyridine as a solid. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Downstream Synthesis

5-amino-6-methoxy-3,4'-bipyridine is a precursor for more complex molecules. The primary amino group is a common site for further functionalization, such as acylation to form an amide linkage, which is a cornerstone of many drug scaffolds.

Protocol: Acylation to Form an N-Aryl Amide

This protocol describes a general procedure for coupling the synthesized intermediate with an acyl chloride.

Procedure:

  • Setup: Dissolve 5-amino-6-methoxy-3,4'-bipyridine (1.0 mmol) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL) in a flask under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq) to the solution and cool to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride) (1.1 mmol, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water. Extract the product into an organic solvent, wash with dilute aqueous acid (e.g., 1M HCl) and base (e.g., sat. NaHCO₃), dry, and concentrate. The final amide can be purified by recrystallization or column chromatography.

Conclusion

This guide provides a detailed and reliable framework for the synthesis and utilization of 5-amino-6-methoxy-3,4'-bipyridine. The described Suzuki-Miyaura coupling protocol is robust and scalable, offering efficient access to this valuable pharmaceutical intermediate. By following the outlined procedures for synthesis, purification, and downstream functionalization, researchers can effectively incorporate this building block into their drug discovery and development programs, leveraging its unique structural features to construct novel and complex molecular architectures.

References

  • Lützen, A. (2010). Synthesis of 2,2¢-Bipyridines via Suzuki–Miyaura Cross-Coupling. SYNTHESIS, 2010(01), 85-90. Available at: [Link]

  • Koide, Y., & Yorimitsu, H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 563. Available at: [Link]

  • Koide, Y., & Yorimitsu, H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. Available at: [Link]

  • RSC Publishing. (2014). Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects. RSC Advances. Available at: [Link]

  • Janiak, C., et al. (1998). Modified Bipyridines: 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding. European Journal of Inorganic Chemistry. Available at: [Link]

  • Sunderhaus, J. D., & Martin, S. F. (2009). Applications of multicomponent reactions in drug discovery. Beilstein Journal of Organic Chemistry, 5, 13. Available at: [Link]

  • Boufroura, H., et al. (2013). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Molecules. Available at: [Link]

  • ACS Publications. (2024). Electrochemical Synthesis of Unnatural Amino Acids Embedding 5- and 6-Membered Heteroaromatics. ACS Omega. Available at: [Link]

  • Pharmaffiliates. 6-Amino-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-ol Product Page. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]

  • NIST. 5-Amino-2-methoxypyridine. NIST Chemistry WebBook. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Company Profile. Available at: [Link]

  • RSC Publishing. (1995). Synthesis, properties and complexation studies on 3-amino-6,6′-dimethyl-2,2′-bipyridine. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3,4'-Bipyridine Amine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The 3,4'-bipyridine amine scaffold is a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The 3,4'-bipyridine amine scaffold is a privileged pharmacophore heavily utilized in the development of kinase inhibitors, heavy-metal sensors, and advanced materials[1][2]. However, the synthesis of these derivatives via traditional cross-coupling methods is notoriously inefficient. This application note details two highly optimized, microwave-assisted synthesis (MAS) protocols that drastically reduce reaction times from hours to minutes while significantly improving yields. By leveraging dielectric heating, these protocols overcome the thermodynamic pitfalls of transition-metal catalyst poisoning and enable greener, highly scalable pathways for drug discovery[3][4].

Mechanistic Rationale: Overcoming the Chelation Dilemma

As an Application Scientist, it is critical to understand why conventional heating often fails for bipyridine syntheses. The primary causality behind sluggish kinetics and poor yields in traditional Suzuki-Miyaura or Buchwald-Hartwig couplings is the chelation effect [3][4].

Once the 3,4'-bipyridine product forms, its adjacent nitrogen atoms (depending on the isomeric conformation and amine placement) act as potent bidentate ligands. These newly formed molecules coordinate tightly to the palladium catalyst center, effectively poisoning it and halting the catalytic cycle[4]. To compensate, conventional methods require excessive catalyst loading (>10 mol%) and extended reaction times (12–24 hours), which in turn promotes unwanted side reactions[4].

The Microwave Advantage: Microwave irradiation (2.45 GHz) fundamentally alters the reaction environment. Instead of relying on thermal conduction, MAS utilizes dielectric heating to directly excite polar reactants and solvents[1]. This causes rapid dipole rotation and localized superheating, massively accelerating the C-C bond formation kinetics. Consequently, the cross-coupling reaction outpaces the thermodynamic catalyst-poisoning process, allowing the reaction to reach completion in minutes before the palladium center can be fully deactivated[4]. Furthermore, MAS enables the use of highly microwave-absorbent, bio-based solvents like Cyrene™, which can facilitate entirely catalyst-free multicomponent reactions[1].

Mechanism Reactants Polar Reactants & Solvents MW Microwave Irradiation (2.45 GHz) Reactants->MW Exposure Dielectric Dielectric Heating & Dipole Rotation MW->Dielectric Energy Transfer Activation Rapid Overcoming of Activation Energy Dielectric->Activation Localized Superheating Products High Yield Bipyridine Amines Activation->Products Outpaces Poisoning

Mechanistic pathway of dielectric heating overcoming activation barriers to prevent catalyst poisoning.

Comparative Performance Data

To justify the transition from conventional oil-bath heating to MAS, the following table summarizes the quantitative improvements observed across standard synthetic parameters[1][3][4].

ParameterConventional Heating (Oil Bath)MAS Protocol A (Suzuki-Miyaura)MAS Protocol B (Multicomponent)
Reaction Time 12 - 24 hours15 - 30 minutes20 minutes
Temperature 80 - 110 °C120 - 150 °C100 °C
Yield 50 - 65%> 80%> 85%
Catalyst Loading High (>10 mol% Pd)Low (5 mol% Pd)None (Catalyst-Free)
Solvent Profile Toluene / DMF (Toxic)EtOH / H₂O (Green)Cyrene™ (Bio-renewable)
Primary Limitation Severe catalyst poisoningRequires MW reactorSubstrate scope specificity

Experimental Workflows & Methodologies

Below are two distinct, self-validating protocols for synthesizing 3,4'-bipyridine amine derivatives. Protocol A utilizes a highly optimized Suzuki-Miyaura cross-coupling, while Protocol B leverages a cutting-edge, catalyst-free multicomponent approach.

Workflows cluster_0 Protocol A: Suzuki-Miyaura Cross-Coupling cluster_1 Protocol B: Catalyst-Free Multicomponent Start Target: 3,4'-Bipyridine Amine Derivatives A1 3-Amino-4-halopyridine + 4-Pyridylboronic Acid Start->A1 B1 Amine + Chromone-3-carboxaldehyde + 4-Pyridinylacetonitrile Start->B1 A2 Pd Catalyst + Base Microwave (120°C, 15 min) A1->A2 A3 Aqueous Workup & Purification A2->A3 Final Pure 3,4'-Bipyridine Amine A3->Final B2 Cyrene™ Solvent Microwave (100°C, 20 min) B1->B2 B3 Direct Precipitation & Filtration B2->B3 B3->Final

Experimental workflows for Suzuki-Miyaura and Multicomponent microwave-assisted syntheses.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is ideal for targeted C-C bond formation when specific halogenated aminopyridines are available[3][4].

Materials:

  • 3-Amino-4-chloropyridine (1.0 mmol)

  • 4-Pyridylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ catalyst (5 mol%) - Chosen for its bidentate ligand structure, which resists displacement by the bipyridine product.

  • K₂CO₃ (2.0 mmol)

  • Solvent: Ethanol/Water (3:1 v/v) - Excellent microwave absorbers.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine 3-amino-4-chloropyridine, 4-pyridylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Solvent Addition: Add 4 mL of the Ethanol/Water mixture. Purge the vial with inert Nitrogen or Argon gas for 2 minutes to prevent oxidative degradation of the palladium catalyst.

  • Microwave Irradiation: Seal the vial with a crimp cap. Place it in a dedicated microwave reactor (e.g., Anton Paar or CEM Discover). Irradiate at a constant temperature of 120 °C for 15 minutes with dynamic power modulation[3].

  • Workup: Allow the vial to cool to room temperature (assisted by compressed air cooling in the reactor). Dilute the mixture with 10 mL of ethyl acetate and filter through a short pad of Celite to remove the spent palladium catalyst.

  • Purification: Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the pure 3,4'-bipyridine amine.

Protocol B: Catalyst-Free Multicomponent Synthesis in Cyrene™

This protocol represents the vanguard of green chemistry, utilizing a bio-renewable solvent to construct polyfunctionalized bipyridines without transition metals[1].

Materials:

  • Primary Amine (1.0 mmol) - Acts as both the substrate and an endogenous mild-base promoter.

  • Chromone-3-carboxaldehyde (1.0 mmol)

  • 4-Pyridinylacetonitrile (1.0 mmol)

  • Solvent: Cyrene™ (Dihydrolevoglucosenone, 2 mL)

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave-safe vial, sequentially add the primary amine, chromone-3-carboxaldehyde, and 4-pyridinylacetonitrile.

  • Solvent Integration: Add 2 mL of Cyrene™. Note: Cyrene has a high dipole moment, making it an exceptional medium for translating microwave energy into rapid thermal energy[1].

  • Microwave Irradiation: Seal the vial and irradiate at 100 °C for 20 minutes. The multi-component cascade reaction proceeds rapidly, with water as the only stoichiometric by-product[1].

  • Isolation: Upon cooling, pour the reaction mixture into 15 mL of ice-cold distilled water. The high polarity of Cyrene ensures it remains entirely miscible in water, causing the hydrophobic 3,4'-bipyridine amine derivative to precipitate directly.

  • Purification: Filter the precipitate under a vacuum, wash with cold water and a small amount of cold ethanol, and dry in a vacuum oven. This often yields analytically pure product without the need for chromatography[1].

Quality Control & Self-Validating Systems

To ensure trustworthiness and reproducibility, the protocols must be treated as self-validating systems.

  • In-Process Monitoring: Utilize LC-MS (Liquid Chromatography-Mass Spectrometry) rather than standard TLC. Bipyridine amines streak heavily on standard silica due to their basicity; LC-MS provides real-time, unambiguous confirmation of mass-ion formation and starting material depletion.

  • Internal Standards: For yield optimization, dope the crude reaction mixture with a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) before quantitative NMR (qNMR) analysis. This prevents yield inflation caused by residual solvents or salts.

References

  • Tamargo, R. J. I., Rubio, P. Y. M., Mohandoss, S., Shim, J., & Lee, Y. R. (2021). "Cyrene™ as a Neoteric Bio‐Based Solvent for Catalyst‐Free Microwave‐Assisted Construction of Diverse Bipyridine Analogues for Heavy‐Metal Sensing." ChemSusChem. URL:[Link]

  • "Recent Progress on the Synthesis of Bipyridine Derivatives." (2024). Preprints.org. URL: [Link]

  • "Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway." (2023). Google Patents (WO2023249970A1).

Sources

Application

Application Notes and Protocols for the Strategic Synthesis of 5-amino-6-methoxy-3,4'-bipyridine

Introduction The 5-amino-6-methoxy-3,4'-bipyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its structural features, including the hy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5-amino-6-methoxy-3,4'-bipyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its structural features, including the hydrogen bond donating amino group, the methoxy substituent, and the bipyridyl core, make it a versatile building block for the synthesis of compounds with a wide range of biological activities. The effective synthesis of this key intermediate is paramount for the exploration of new chemical entities.

This technical guide provides a comprehensive overview of a robust and strategic approach to the synthesis of 5-amino-6-methoxy-3,4'-bipyridine, with a particular focus on the critical role of protecting group strategies. We will delve into the rationale behind the selection of the tert-butoxycarbonyl (Boc) group for the protection of the exocyclic amine, and provide detailed, validated protocols for each synthetic step, from protection and cross-coupling to the final deprotection.

The Strategic Imperative for Amine Protection in Bipyridine Synthesis

The synthesis of 5-amino-6-methoxy-3,4'-bipyridine is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the convergent assembly of the bipyridine core from two functionalized pyridine precursors. However, the presence of a primary amino group on one of the coupling partners introduces a significant challenge.

The lone pair of electrons on the amino nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in low yields, incomplete reactions, and the formation of undesired side products. Therefore, the temporary masking of the amino group's reactivity with a suitable protecting group is a crucial strategic consideration.

Why the tert-Butoxycarbonyl (Boc) Group is the Protecting Group of Choice

For the synthesis of 5-amino-6-methoxy-3,4'-bipyridine, the tert-butoxycarbonyl (Boc) group emerges as the protecting group of choice for the following reasons:

  • Robustness and Stability: The Boc group is stable to a wide range of reaction conditions, including the basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions.[1][2] This stability ensures that the protecting group remains intact during the C-C bond formation.

  • Ease of Introduction: The Boc group can be readily introduced onto the amino group using di-tert-butyl dicarbonate (Boc)₂O under mild basic conditions, often leading to high yields of the protected product.[1]

  • Facile and Clean Removal: The Boc group is easily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[1][3] The byproducts of the deprotection are volatile (tert-butanol, which decomposes to isobutylene and water, and carbon dioxide), simplifying the purification of the final product.

  • Orthogonality: The acid-lability of the Boc group makes it orthogonal to many other protecting groups that are stable to acid but labile to other conditions (e.g., base-labile or hydrogenation-labile groups). While not strictly required for this specific synthesis, this property is a key consideration in more complex synthetic sequences.

Synthetic Strategy Overview

The overall synthetic strategy for 5-amino-6-methoxy-3,4'-bipyridine is a three-step process commencing from the commercially available 5-amino-3-bromo-2-methoxypyridine.

G A 5-Amino-3-bromo-2-methoxypyridine B Boc Protection A->B (Boc)₂O, Base C tert-butyl (5-bromo-2-methoxypyridin-3-yl)carbamate B->C D Suzuki-Miyaura Coupling (4-pyridylboronic acid) C->D E tert-butyl (6-methoxy-3,4'-bipyridin-5-yl)carbamate D->E F Deprotection E->F Acid G 5-amino-6-methoxy-3,4'-bipyridine F->G

Caption: Overall synthetic workflow for 5-amino-6-methoxy-3,4'-bipyridine.

Experimental Protocols

Protocol 1: Boc Protection of 5-Amino-3-bromo-2-methoxypyridine

This protocol describes the protection of the amino group of 5-amino-3-bromo-2-methoxypyridine using di-tert-butyl dicarbonate.

Materials:

  • 5-Amino-3-bromo-2-methoxypyridine[4][5]

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-amino-3-bromo-2-methoxypyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DCM or THF (approximately 0.2 M).

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (5-bromo-2-methoxypyridin-3-yl)carbamate as a solid.

Expected Outcome:

This procedure is expected to provide the Boc-protected product in high yield (typically >90%).

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of tert-butyl (5-bromo-2-methoxypyridin-3-yl)carbamate with 4-pyridylboronic acid.

Materials:

  • tert-butyl (5-bromo-2-methoxypyridin-3-yl)carbamate (1.0 eq)

  • 4-Pyridylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane or Dimethoxyethane (DME), anhydrous and degassed

  • Water, degassed

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add tert-butyl (5-bromo-2-methoxypyridin-3-yl)carbamate (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • In a separate vial, under an inert atmosphere, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the catalyst pre-mixture to the reaction vessel via syringe.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the reaction vessel via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (6-methoxy-3,4'-bipyridin-5-yl)carbamate.

Data Summary for Suzuki-Miyaura Coupling:

ParameterRecommended ConditionsRationale
Catalyst Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos)Buchwald-type ligands are effective for cross-coupling of electron-rich and sterically hindered pyridines.[6]
Base K₃PO₄Often provides superior results for couplings involving nitrogen-containing heterocycles.[6]
Solvent 1,4-Dioxane/WaterA common and effective solvent system for Suzuki reactions, with water being crucial for the activation of the boronic acid.[7]
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Protocol 3: Boc Deprotection

This protocol describes the final deprotection step to yield the target compound, 5-amino-6-methoxy-3,4'-bipyridine.

Materials:

  • tert-butyl (6-methoxy-3,4'-bipyridin-5-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or tert-butyl methyl ether (MTBE)

Procedure:

  • Dissolve tert-butyl (6-methoxy-3,4'-bipyridin-5-yl)carbamate in DCM (approximately 0.1 M) in a round-bottom flask.

  • Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC or LC-MS until the starting material is consumed (typically 30-60 minutes).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM or methanol and slowly add saturated aqueous NaHCO₃ solution to neutralize any remaining acid until gas evolution ceases.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or by trituration with a suitable solvent such as diethyl ether or MTBE to afford 5-amino-6-methoxy-3,4'-bipyridine as a solid.

G cluster_protection Boc Protection cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Deprotection A 5-Amino-3-bromo-2-methoxypyridine B (Boc)₂O, TEA, DCM A->B C tert-butyl (5-bromo-2-methoxypyridin-3-yl)carbamate B->C E Pd(OAc)₂, SPhos, K₃PO₄ 1,4-Dioxane/H₂O C->E D 4-Pyridylboronic acid D->E F tert-butyl (6-methoxy-3,4'-bipyridin-5-yl)carbamate E->F G TFA, DCM F->G H 5-amino-6-methoxy-3,4'-bipyridine G->H

Caption: Detailed three-step synthetic pathway with key reagents.

Troubleshooting and Key Considerations

  • Incomplete Boc Protection: If the protection reaction stalls, consider adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). Ensure all reagents and solvents are anhydrous.

  • Low Yield in Suzuki Coupling: The efficiency of the Suzuki coupling can be sensitive to the catalyst system and reaction conditions. Screening different palladium catalysts and ligands may be necessary. Ensure thorough degassing of solvents to prevent catalyst deactivation.

  • Side Reactions during Deprotection: While the Boc group is generally clean to remove, prolonged exposure to strong acid or high temperatures can lead to degradation of the product. Monitor the reaction closely and work up promptly upon completion.

Conclusion

The synthesis of 5-amino-6-methoxy-3,4'-bipyridine can be accomplished efficiently and strategically through a three-step sequence involving the Boc protection of a commercially available aminobromopyridine precursor, followed by a Suzuki-Miyaura cross-coupling and subsequent deprotection. The use of the Boc protecting group is critical to the success of this approach, as it effectively masks the reactive amino group during the palladium-catalyzed C-C bond formation. The detailed protocols provided in this guide offer a robust starting point for researchers and drug development professionals to access this valuable synthetic intermediate.

References

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1957-1961. [Link]

  • Dandu, R. R., & Adam, G. C. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 801. [Link]

  • Request PDF. Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Rsc.org. Practical Synthesis of Fragment - Supporting Information. [Link]

  • Wordpress. BOC Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Rsc.org. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

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Method

Application Note: Process Development &amp; Scale-Up Synthesis of 6-Methoxy-[3,4'-bipyridin]-5-amine

Executive Summary This technical guide details the scale-up synthesis of 6-methoxy-[3,4'-bipyridin]-5-amine (also known as 5-amino-2-methoxy-3-(pyridin-4-yl)pyridine), a critical scaffold in the development of kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the scale-up synthesis of 6-methoxy-[3,4'-bipyridin]-5-amine (also known as 5-amino-2-methoxy-3-(pyridin-4-yl)pyridine), a critical scaffold in the development of kinase inhibitors and other heterocyclic therapeutics.

While milligram-scale synthesis often relies on diverse cross-coupling strategies, multi-gram to kilogram scale-up requires a route that balances atom economy , process safety (specifically regarding nitro-aromatics), and purification efficiency (minimizing chromatography).

This protocol utilizes a convergent three-step sequence:

  • Regioselective Bromination of 2-methoxy-5-nitropyridine.

  • Suzuki-Miyaura Cross-Coupling with 4-pyridylboronic acid derivatives.

  • Chemoselective Nitro Reduction to the final amine.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the biaryl C-C bond via Suzuki coupling before the reduction of the nitro group. This prevents catalyst poisoning by the free amine during the palladium-catalyzed step and avoids the use of protecting groups.

Synthetic Pathway Diagram

G SM 2-Methoxy-5-nitropyridine (Starting Material) INT1 3-Bromo-2-methoxy- 5-nitropyridine SM->INT1 R1 NBS, MeCN Reflux INT2 6-Methoxy-5-nitro- 3,4'-bipyridine INT1->INT2 R2 4-Pyridylboronic acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O PROD 6-Methoxy-[3,4'-bipyridin]-5-amine (Target) INT2->PROD R3 H2, Pd/C MeOH/THF

Caption: Linear synthetic route designed for regioselectivity and scalability.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 3-bromo-2-methoxy-5-nitropyridine. Rationale: The methoxy group (ortho/para director) and nitro group (meta director) cooperatively direct electrophilic substitution to position 3. NBS is selected over elemental bromine for easier handling on intermediate scales, though Br₂/AcOH is a viable alternative for cost reduction on >10kg scale.

Protocol:

  • Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, charge 2-methoxy-5-nitropyridine (1.0 equiv) and Acetonitrile (10 vol).

  • Add: Add N-Bromosuccinimide (NBS) (1.1 equiv) in portions to control any mild exotherm.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.

  • Quench: Add Water (10 vol) to precipitate the product. Stir for 1 hour at 0–5 °C.

  • Isolation: Filter the solid. Wash with cold water (2 x 2 vol).

  • Drying: Dry in a vacuum oven at 45 °C to constant weight.

Key Scale-Up Parameter: Control the rate of NBS addition to prevent accumulation. Ensure acetonitrile is dry to prevent hydrolysis of the methoxy group.

Step 2: Suzuki-Miyaura Coupling

Objective: Synthesize 6-methoxy-5-nitro-3,4'-bipyridine. Rationale: 4-Pyridylboronic acid is prone to protodeboronation. Using Pd(dppf)Cl₂ provides a robust catalytic cycle that tolerates the nitrogen heterocycles. A biphasic system (Dioxane/Water) with inorganic base ensures high conversion.

Protocol:

  • Charge: Charge 3-bromo-2-methoxy-5-nitropyridine (1.0 equiv), 4-pyridylboronic acid pinacol ester (1.1 equiv), and Potassium Carbonate (2.5 equiv) into the reactor.

  • Solvent: Add 1,4-Dioxane (10 vol) and Water (2.5 vol).

  • Degas: Sparging with Nitrogen for 30 minutes is critical to prevent homocoupling and catalyst deactivation.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.03 equiv / 3 mol%).

  • Reaction: Heat to 90 °C for 8–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove bulk Palladium. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with EtOAc and Water. Separate layers. Wash organic layer with Brine.

  • Scavenging: Treat organic layer with SiliaMetS® Thiol or activated charcoal (50 wt%) for 2 hours at 50 °C to reduce Pd content.

  • Crystallization: Concentrate organics and crystallize from Ethanol/Heptane to afford the biaryl nitro intermediate.

Key Scale-Up Parameter: Efficient degassing is non-negotiable. On larger scales, consider using Toluene/Ethanol/Water to replace Dioxane (Class 2 solvent) for easier solvent recovery.

Step 3: Nitro Reduction

Objective: Synthesize [3,4'-Bipyridin]-5-amine, 6-methoxy-. Rationale: Catalytic hydrogenation is the cleanest method. However, pyridine rings can poison Pd catalysts. If poisoning occurs, increasing temperature or using Pd(OH)₂ (Pearlman’s catalyst) is effective.

Protocol:

  • Charge: Charge 6-methoxy-5-nitro-3,4'-bipyridine (1.0 equiv) and 10% Pd/C (50% wet, 0.1 wt equiv) into a hydrogenation vessel (e.g., Parr shaker or autoclave).

  • Solvent: Add Methanol or THF/MeOH (1:1) (15 vol).[1]

  • Reaction: Pressurize with Hydrogen (30–50 psi) and stir at RT to 40 °C.

  • Monitor: Reaction is typically fast (2–4 hours). Monitor for disappearance of the nitro peak.

  • Filtration: Filter through Celite under Nitrogen (Caution: Pyrophoric catalyst).

  • Purification: Concentrate filtrate. If necessary, recrystallize from Isopropanol (IPA) or convert to the HCl salt for higher purity and stability.

Alternative (Chemical Reduction): If Pd poisoning is severe, use Iron powder (5 equiv) / NH₄Cl (5 equiv) in EtOH/Water (3:1) at reflux. This is robust but generates iron waste.

Process Safety & Impurity Control

Genotoxic Impurities (GTIs)
  • Nitro Compounds: The intermediates are nitro-aromatics, which are structural alerts. Ensure the final reduction step is driven to completion (<10 ppm nitro impurity).

  • Alkyl Halides: Not used in this route (aryl halides are used), reducing alkylation risks.

Thermal Hazards
  • DSC Analysis: Perform Differential Scanning Calorimetry (DSC) on the nitro intermediate (Step 2 product) before scaling above 100g. Nitro-pyridines can exhibit high-energy decomposition.

  • Exotherms: The hydrogenation step is exothermic. Control H₂ feed rate and cooling jacket temperature.

Elemental Impurities (ICH Q3D)
  • Palladium: The Suzuki step introduces Pd.[2][3] The scavenging step (Step 2, #8) is critical.

  • Limit: <10 ppm in final API.

  • Test: ICP-MS verification required on the final lot.

Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity ≥ 98.0% (area %)HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H NMR (DMSO-d6), MS (ESI+)
Residual Pd ≤ 10 ppmICP-MS
Water Content ≤ 1.0%Karl Fischer

Expected 1H NMR (DMSO-d6, 400 MHz):

  • δ 8.55 (d, 2H, 4-pyridyl-H2,6)

  • δ 7.80 (d, 1H, Py-H6) (Position 6 relative to amine, actually H4 in bipyridine numbering)

  • δ 7.50 (d, 2H, 4-pyridyl-H3,5)

  • δ 7.10 (d, 1H, Py-H4) (Position 4 relative to amine)

  • δ 5.20 (s, 2H, NH2)

  • δ 3.95 (s, 3H, OMe) (Note: Shifts are approximate and depend on concentration/salt form).

References

  • Scale-Up of Nitro-Pyridine Reduction: Hosoya, H., et al. "4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron."[5] Organic Letters, 2019, 21(24), 9812–9817.

  • General Bipyridine Synthesis: "Recent Progress on the Synthesis of Bipyridine Derivatives." MDPI, 2024.

  • Process Safety for Nitro Compounds: "Synthesis, Scale-up and Characterization of Energetic Heterocycles." OSTI.GOV, 2008.

  • Bromination Methodologies: "2-BROMO-5-METHOXYPYRIDINE synthesis." ChemicalBook, 2023.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 6-methoxy-[3,4'-bipyridin]-5-amine from reaction mixtures

Introduction: Welcome to the technical support center for the purification of 6-methoxy-[3,4'-bipyridin]-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the purification of 6-methoxy-[3,4'-bipyridin]-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important bipyridine intermediate. The unique electronic and structural properties of this molecule, stemming from its basic amine functionality and bipyridine core, present specific challenges and opportunities for purification. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to enable you to achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-methoxy-[3,4'-bipyridin]-5-amine reaction mixture?

A1: The impurity profile is highly dependent on the synthetic route, but for bipyridines synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), you should anticipate several classes of impurities.[1][2]

  • Starting Materials: Unreacted halopyridine and pyridylboronic acid (or its ester derivative).

  • Homocoupling Products: Symmetrical bipyridines formed from the coupling of two molecules of the same starting material. This is a very common side reaction in bipyridine synthesis.[3][4]

  • Reaction Byproducts: Dehalogenated or protodeboronated starting materials, where the halide or boronic acid group is replaced by a hydrogen atom.[4][5]

  • Catalyst Residues: Residual palladium catalyst and/or phosphine ligands.

  • Inorganic Salts: Bases such as sodium carbonate or potassium phosphate used in the coupling reaction.

Q2: What are the key physicochemical properties of 6-methoxy-[3,4'-bipyridin]-5-amine that influence its purification?

A2: The molecule's purification is primarily governed by two features:

  • Basicity: The presence of the exocyclic amine group and the two pyridine nitrogen atoms makes the compound basic. This property is crucial and can be exploited for a highly effective separation from neutral impurities using acid-base extraction.[6][7][8]

  • Polarity: The amine and methoxy groups, along with the nitrogen-containing heterocyclic rings, make this a polar molecule. This high polarity can lead to strong interactions with silica gel, potentially causing streaking and poor separation during column chromatography.[9][10]

Q3: Which purification method should I attempt first?

A3: For a crude reaction mixture, an acid-base extraction is the most effective and efficient first step.[9] This technique leverages the basicity of your target compound to separate it from non-basic organic impurities, such as homocoupled byproducts.[11] It is a simple, scalable, and cost-effective way to significantly enhance purity before committing to more resource-intensive methods like chromatography or recrystallization.

Q4: How can I reliably assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. Using two different column/eluent systems can provide confidence that no impurities are co-eluting with your product.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the molecular weights of any observed impurities, which helps in diagnosing the source of contamination.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final product and can detect impurities if they are present in significant quantities (>1-5%).

  • Single-Crystal X-ray Diffraction: While not a routine purity analysis method, if a single crystal can be grown, it provides unambiguous structural confirmation.[14]

Troubleshooting Guide

Problem 1: My initial workup left a significant amount of non-polar impurities, and my crude NMR is very messy.

Cause: This is typical when the reaction mixture contains byproducts like homocoupled starting materials, which lack the basic amine handle of your desired product.

Solution: Perform an Acid-Base Extraction. This classic technique is highly effective for separating basic compounds like amines from neutral or acidic impurities.[6][8] By treating your organic solution with aqueous acid, your amine-containing product will be protonated and become a water-soluble salt, moving into the aqueous layer. Neutral impurities (e.g., homocoupled byproducts) will remain in the organic layer and can be discarded. Subsequently neutralizing the aqueous layer will regenerate your purified amine, which can then be extracted back into an organic solvent.

Problem 2: My compound streaks severely during silica gel column chromatography, resulting in poor separation and low recovery.

Cause: The basic amine and pyridine nitrogen atoms in your molecule are interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to peak tailing (streaking) and sometimes irreversible adsorption.[9]

Solution A: Modify the Mobile Phase.

  • Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel.

  • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.5% ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[9] This will significantly improve the peak shape and recovery.

Solution B: Change the Stationary Phase.

  • Alumina (Basic or Neutral): Alumina is a less acidic stationary phase than silica and is often a better choice for purifying basic compounds.[10]

  • Reversed-Phase (C18): If your compound is sufficiently polar, reversed-phase chromatography can be an excellent alternative. The separation mechanism is different (based on hydrophobicity), which can effectively separate impurities that co-elute on silica.[15]

Problem 3: I have an impurity with a very similar Rf value to my product that I cannot separate by silica gel chromatography.

Cause: The impurity likely has a similar polarity and functional group profile to your desired product. This could be an isomeric byproduct or a closely related analogue.

Solution A: Recrystallization.

  • Recrystallization separates compounds based on differences in solubility and crystal lattice packing, not just polarity. It is an extremely powerful technique for removing small amounts of closely related impurities.[16][17][18] A systematic solvent screen is required to find the ideal conditions.

Solution B: Switch Chromatographic Mode.

  • As mentioned above, switching to a reversed-phase (C18) column is a powerful strategy. The orthogonal separation mechanism often allows for the resolution of impurities that are inseparable by normal-phase chromatography.[15]

Problem 4: I cannot find a suitable single solvent for recrystallization.

Cause: It is common for a compound to be either too soluble or too insoluble in a range of common lab solvents.

Solution: Use a Two-Solvent (Antisolvent) System. [19]

  • Dissolve your crude compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or Ethyl Acetate) at an elevated temperature.

  • While the solution is still warm, slowly add a "poor" solvent (an "antisolvent") in which your compound is insoluble (e.g., Hexane, Diethyl Ether, or Water) until the solution becomes persistently cloudy. The two solvents must be miscible.

  • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.

Data & Protocols

Table 1: Potential Impurities & Removal Strategy
Impurity TypeTypical PolarityKey FeatureRecommended Primary Removal Method
Homocoupled ByproductsLower than productLacks amine groupAcid-Base Extraction
Unreacted HalopyridineLower than productLacks amine groupAcid-Base Extraction / Chromatography
Unreacted Pyridylboronic AcidHigher than productAcidic boronic acidBase wash / Chromatography
Palladium/Ligand ResiduesVariableContains Pd/PFiltration through Celite®/Silica plug
Visual Workflow for Purification

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., remove inorganics) Crude->Workup AcidBase Acid-Base Extraction (Removes neutral impurities) Workup->AcidBase Analysis1 Purity Check (TLC, LC-MS) AcidBase->Analysis1 Chromatography Column Chromatography (Silica or C18) Analysis1->Chromatography If impure Final Pure Product (>98%) Analysis1->Final If pure Analysis2 Purity Check (TLC, LC-MS) Chromatography->Analysis2 Recrystallization Recrystallization Analysis2->Recrystallization If impure Analysis2->Final If pure Impure Impure Fractions (Re-process) Analysis2->Impure Mixed fractions Recrystallization->Final

Caption: General purification workflow for 6-methoxy-[3,4'-bipyridin]-5-amine.

Experimental Protocols

Protocol 1: First-Pass Purification by Acid-Base Extraction

Objective: To separate the basic product from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, ~10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure.[20] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product as a salt) into a clean Erlenmeyer flask. The upper organic layer contains neutral impurities and can be discarded.

  • Back-Extraction (Optional but Recommended): To ensure full recovery, extract the organic layer one more time with a fresh portion of 1 M HCl. Combine this second aqueous extract with the first.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 5 M sodium hydroxide (NaOH) or solid sodium bicarbonate, with stirring until the pH is >9 (check with pH paper). The free-base product should precipitate or form an oily layer.

  • Product Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched product.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate the product from impurities of different polarities.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) system to find a mobile phase that provides good separation and gives your product an Rf value of ~0.2-0.4.[10]

    • Starting Point (Normal Phase): 5% Methanol in Dichloromethane + 0.5% Triethylamine.

    • Starting Point (Reversed-Phase): 30% Acetonitrile in Water + 0.1% Formic Acid.

  • Column Packing: Pack a column with the appropriate stationary phase (e.g., silica gel or C18) slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimum amount of the mobile phase or a stronger solvent (e.g., DCM). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, drying it, and loading the resulting powder onto the top of the column.[21]

  • Elution: Run the column, gradually increasing the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography: A Decision Tree

ChromatographyTroubleshooting Start Problem: Poor separation or peak shape on silica Q1 Is the peak tailing/streaking? Start->Q1 A1_Yes Add 0.5-1% Triethylamine or NH4OH to eluent Q1->A1_Yes Yes A1_No Are compounds co-eluting? Q1->A1_No No Q2 Does streaking persist? A1_Yes->Q2 A2_Yes Switch to Alumina (neutral or basic) Q2->A2_Yes Yes Success Improved Separation Q2->Success No A2_Yes->Success Q3 Can you optimize the solvent system (gradient)? A1_No->Q3 A3_No Switch to Reversed-Phase (C18) for orthogonal selectivity Q3->A3_No No Q3->Success Yes A3_No->Success

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 3,4'-Bipyridine Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of 3,4'-bipyridine amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of 3,4'-bipyridine amines. These compounds are highly valuable scaffolds in medicinal chemistry, catalysis, and materials science. However, their rigid planar structures and strong intermolecular forces often result in intractable solubility issues in standard organic solvents.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you force these stubborn compounds into solution without compromising your downstream applications.

Diagnostic Decision Workflow

Before altering your protocol, you must align your solubilization strategy with your downstream application. Use the workflow below to determine the most appropriate intervention.

G Step1 Insoluble 3,4'-Bipyridine Amine Step2 Identify Downstream Need Step1->Step2 Path1 Organic Synthesis (e.g., Cross-Coupling) Step2->Path1 Path2 Analytical / Biological Assay Step2->Path2 Path3 Purification / Crystallization Step2->Path3 Sol1 Lipophilic Salt Formation (TFA, Mesylate) Path1->Sol1 Reversible Sol2 Amine Protection (Boc, Fmoc) Path1->Sol2 Intermediate Sol3 Co-Solvent System (DMSO + Buffer) Path2->Sol3 Aqueous compatibility Sol4 Hansen Parameter Matching (NMP, DMF) Path3->Sol4 Thermodynamic control

Workflow for diagnosing and resolving 3,4'-bipyridine amine solubility issues based on application.

Mechanistic FAQs: Understanding the Causality of Insolubility

Q1: Why do 3,4'-bipyridine amines crash out of moderately polar organic solvents like DCM or THF? A1: The insolubility is thermodynamically driven by high crystal lattice energy. The bipyridine core engages in strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking, while the primary/secondary amine acts as a strong hydrogen-bond donor to the highly electronegative pyridine nitrogen acceptor. Quantum-chemical calculations and calorimetric data reveal that the when transferring these molecules between solvent environments[1]. Unless the solvent can outcompete these native intermolecular forces, the compound will remain a suspension.

Q2: How do I select the optimal solvent system without relying on trial and error? A2: Utilize Hansen Solubility Parameters (HSP). The optimal HSP for solubilizing pyridine-based compounds typically falls within the specific range of2

2. Solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) are highly effective because their strong H-bond accepting capabilities disrupt the solute-solute network. Empirical studies on aminopyridines confirm that 3[3].

Q3: My synthesis requires a non-polar solvent. How can I force the amine into solution? A3: If solvent substitution is impossible, you must alter the solute's molecular interactions through transient chemical modification:

  • Transient Protection: Converting the primary/secondary amine to a tertiary amine or adding a bulky protecting group (e.g., Boc) eliminates the H-bond donor capability and increases lipophilicity.4[4].

  • Lipophilic Salt Formation: Reacting the basic pyridine/amine nitrogens with an acid like Trifluoroacetic acid (TFA) or Methanesulfonic acid forms a lipophilic salt. The bulky counterion disrupts the planar crystal packing, drastically lowering the lattice energy and enabling solvation in solvents like DCM.

Quantitative Solvent Comparison

To aid in solvent selection, the table below summarizes the physicochemical properties of common solvents and their relative solubilization power for bipyridine amines based on polarity and H-bond accepting capacity.

SolventDielectric Constant (

)
Hansen Polarity (

, MPa

)
Relative Solubilization Power for Aminopyridines
N-Methyl-2-pyrrolidone (NMP) 32.28.6Excellent
Dimethylformamide (DMF) 36.713.7Very Good
Methanol (MeOH) 32.712.3Good
Tetrahydrofuran (THF) 7.55.7Poor to Moderate
Dichloromethane (DCM) 8.96.3Poor

Self-Validating Experimental Protocols

Protocol A: Equilibrium Shake-Flask Gravimetric Solubility Determination

Causality: Kinetic dissolution (e.g., via sonication or heating) can create metastable supersaturated solutions that eventually precipitate during your reaction, ruining yields. The shake-flask method ensures true thermodynamic equilibrium is reached. Self-Validation: Achieving a constant mass after repeated drying cycles mathematically proves that only the dissolved solute remains, validating the concentration calculation without relying on complex HPLC calibration.

Step-by-Step Methodology:

  • Add an excess amount (e.g., 200 mg) of the 3,4'-bipyridine amine to 5.0 mL of the target organic solvent in a tightly sealed borosilicate vial.

  • Agitate the suspension in a thermostatically controlled shaker at 25°C for 48 hours. Note: Time is critical to overcome the high lattice energy and reach thermodynamic equilibrium.

  • Remove the vial and allow the undissolved solid to settle undisturbed for 2 hours at the same temperature.

  • Carefully withdraw 2.0 mL of the clear supernatant and pass it through a 0.45 µm PTFE syringe filter into a pre-weighed, dry evaporating dish. (Crucial: Pre-saturate the filter with a few drops of the solution to prevent solute adsorption onto the membrane).

  • Evaporate the solvent under a gentle nitrogen stream, then transfer to a vacuum oven to remove residual solvent traces.

  • Weigh the dish. Repeat the vacuum drying process until a constant mass (±0.1 mg) is achieved. Calculate the exact solubility in mg/mL.

Protocol B: Transient Lipophilic Salt Formation (TFA Salt) for Organic Solubilization

Causality: Direct protonation of the bipyridine nitrogens breaks the native hydrogen-bond network. The trifluoroacetate counterion introduces significant steric bulk and fluorinated lipophilicity, which is highly favorable for solvation in halogenated or ethereal solvents. Self-Validation: Complete dissolution of the previously insoluble suspension upon stoichiometric addition of TFA visually and physically validates the lattice disruption in real-time.

Step-by-Step Methodology:

  • Suspend 1.0 mmol of the 3,4'-bipyridine amine in 10 mL of Dichloromethane (DCM). The mixture will remain highly heterogeneous.

  • Place the reaction flask in an ice bath (0°C) to control the exothermic nature of the protonation step.

  • Dropwise, add 1.05 to 2.10 mmol of Trifluoroacetic acid (TFA) (depending on whether mono- or di-protonation is required) under continuous magnetic stirring.

  • Observe the physical state of the reaction. The transition from a cloudy, opaque suspension to a clear, homogeneous solution indicates successful salt formation and complete lattice disruption.

  • You may now use this solubilized intermediate directly in your subsequent synthetic step, or precipitate the pure lipophilic salt by adding cold diethyl ether.

References

  • Solvation contributions of pyridine functional groups in transfer enthalpy of amine from methanol to acetonitrile, dimethyl sulfoxide and dimethylformamide. ResearchGate. 1

  • Method for synthesizing bipyridine compound and method for manufacturing pyridine compound. Google Patents (WO2017061581A1). 2

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. ACS Publications.3

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications.4

Sources

Troubleshooting

Technical Support Center: Minimizing Protodeboronation in Bipyridine Synthesis

Current Status: Online Topic: Troubleshooting & Optimization of 2-Pyridyl Suzuki-Miyaura Couplings Audience: Medicinal Chemists, Process Chemists, Academic Researchers The Core Challenge: The "2-Pyridyl Problem" Why is t...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Topic: Troubleshooting & Optimization of 2-Pyridyl Suzuki-Miyaura Couplings Audience: Medicinal Chemists, Process Chemists, Academic Researchers

The Core Challenge: The "2-Pyridyl Problem"

Why is this reaction failing?

If you are attempting to couple a 2-pyridyl boronic acid (or ester) and observing low yields, dark precipitates, or significant amounts of de-boronated pyridine (Py-H) by LCMS, you are encountering protodeboronation .

Unlike 3- or 4-pyridyl boronates, which are relatively stable, 2-pyridyl boronates are exceptionally unstable . This is due to the unique position of the nitrogen atom adjacent to the carbon-boron bond. Under neutral or basic conditions, the nitrogen lone pair coordinates to the empty p-orbital of the boron atom, forming a zwitterionic intermediate. This species is highly susceptible to hydrolysis by water or protonation, leading to rapid cleavage of the C-B bond before transmetalation to the palladium catalyst can occur.

Key Metric: The half-life (


) of 2-pyridyl boronic acid at pH 7 (70°C) is approximately 25–50 seconds , whereas 3- and 4-pyridyl isomers remain stable for over a week under identical conditions.[1]

Mechanism of Failure

Understanding the pathway is critical to intervention. The diagram below illustrates the competing pathways: the desired Transmetalation (Productive) vs. Protodeboronation (Destructive).

Protodeboronation cluster_0 Critical Failure Point Start 2-Pyridyl Boronic Acid (Neutral) Zwitterion Zwitterionic Intermediate (N-coordinated Boronate) Start->Zwitterion pH > 4 (Spontaneous) Protodeboronation Protodeboronation (C-B Bond Cleavage) Zwitterion->Protodeboronation + H2O / H+ (Fast) Transmetalation Transmetalation to Pd (Desired Pathway) Zwitterion->Transmetalation + Pd(II)-Ar (Slow without additives) Byproduct Pyridine (Py-H) (Dead End) Protodeboronation->Byproduct Product Bipyridine Product Transmetalation->Product

Caption: The zwitterionic intermediate is the kinetic trap. Without acceleration of the transmetalation step (Green path), the fast protodeboronation (Red path) dominates.

Diagnostic & Troubleshooting Guide

Issue 1: Rapid formation of dark precipitate & low conversion
  • Diagnosis: Your boronic acid decomposed before it could react. The dark solid is often palladium black (precipitated due to lack of oxidative addition/turnover) or polymerized byproducts.

  • Immediate Fix: Switch from boronic acid to a MIDA Boronate or use a Copper(I) cofactor . Do not simply add more boronic acid; it will just decompose again.

Issue 2: LCMS shows only de-boronated pyridine (Py-H)
  • Diagnosis: The reaction medium is too "wet" or the pH is incorrect.

  • Immediate Fix:

    • Solvent: Ensure solvents are anhydrous (DMF or Dioxane are preferred).

    • Base: Avoid hydroxide bases (NaOH, KOH). Switch to anhydrous Carbonate (Cs₂CO₃, K₂CO₃) or Phosphate (K₃PO₄).

    • Add CuCl: Copper facilitates the transfer of the pyridyl group to Palladium faster than water can attack it.

Issue 3: Reaction stalls at 50% conversion
  • Diagnosis: Catalyst poisoning. The bipyridine product itself is a potent chelator and can bind to the Palladium, shutting down the cycle.

  • Immediate Fix: Increase catalyst loading (to 5 mol%) or use a ligand that binds Pd more strongly than the bipyridine product, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or XPhos .

Strategic Solutions & Protocols

Strategy A: Copper-Facilitated Coupling (The "Accelerator")

This is the most robust method for standard 2-pyridyl boronates. The addition of Cu(I) forms a transient 2-pyridyl-copper species which is more stable to hydrolysis and transmetalates to Pd rapidly.

Protocol:

  • Reagents:

    • Aryl Halide (1.0 equiv)[2][3]

    • 2-Pyridyl Boronate Pinacol Ester (1.1–1.2 equiv)

    • CuCl (0.1 – 1.0 equiv) (Note: 0.5–1.0 equiv is often required for difficult substrates)

    • Pd(dppf)Cl₂ (5 mol%)

    • Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration).

  • Conditions: Degas thoroughly. Heat to 100°C for 12–16 hours.

  • Why it works: The Cu(I) intercepts the boronate, preventing the protonation pathway.

Strategy B: MIDA Boronates (The "Slow Release" Reservoir)

MIDA (N-methyliminodiacetic acid) boronates protect the boron atom. Under hydrous basic conditions, they slowly hydrolyze to release the active boronic acid in low concentrations, keeping the "standing population" of unstable acid low enough to be consumed by the catalyst before it decomposes.

Protocol:

  • Reagents:

    • Aryl Halide (1.0 equiv)[2][3]

    • 2-Pyridyl MIDA Boronate (1.2–1.5 equiv)

    • Cu(OAc)₂ (0.1 - 0.5 equiv) (Optional but recommended for 2-pyridyls)

    • Pd₂dba₃ / XPhos (or Pd-SPhos G3)

    • K₃PO₄ (3.0 equiv)

  • Solvent: Dioxane:Water (4:1) or DMF:Water (9:1). Water is required here for hydrolysis.

  • Conditions: 60°C – 80°C.

  • Why it works: It mimics a slow syringe pump addition of the unstable species.

Comparative Performance Data

The following table highlights the impact of these strategies compared to standard conditions.

Reaction SystemBoron SpeciesAdditiveTypical Yield (Aryl Iodide)Typical Yield (Aryl Bromide)Notes
Standard Suzuki 2-Py-B(OH)₂None< 20%< 10%Massive protodeboronation observed.
Cu-Facilitated 2-Py-BPinCuCl (1.0 eq)89% 88% Best for standard esters. Requires anhydrous DMF.
MIDA Slow-Release 2-Py-MIDANone60-75%50-70%Good, but hydrolysis rate must match coupling rate.
MIDA + Cu 2-Py-MIDACu(OAc)₂> 90% > 85% Synergistic effect of slow release + fast transmetalation.

Data synthesized from Deng et al. (2009) and internal application benchmarks.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ for these reactions? A: It is generally not recommended . Triphenylphosphine is labile and easily displaced by the bipyridine product, leading to catalyst deactivation. Bidentate ligands like dppf or bulky Buchwald ligands (XPhos, SPhos) are significantly better.

Q: Should I use anhydrous conditions for MIDA boronates? A: No. MIDA boronates require water (or a base that generates hydroxide in situ) to hydrolyze the MIDA protecting group. If you run them strictly anhydrous, no reaction will occur because the boron is locked.

Q: Why does 2-pyridyl boronate decompose but 3-pyridyl doesn't? A: It is purely an electronic effect. The Nitrogen at the 2-position can form a 5-membered chelate with the boron (zwitterion) or inductively destabilize the C-B bond, making the ipso-carbon highly nucleophilic and prone to protonation. The 3-position is too far away for this specific electronic destabilization.

References

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009).[4] Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345–347.[4][5] Link

  • Cox, P. A., Reid, M., Leach, A. G., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link

  • BenchChem Technical Guides. Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings. Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 5-Amino-6-methoxy-3,4'-bipyridine Synthesis

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists troubleshooting the Suzuki-Miyaura cross-coupling of 5-amino-6-methoxy-3-bromopyridine and 4-pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists troubleshooting the Suzuki-Miyaura cross-coupling of 5-amino-6-methoxy-3-bromopyridine and 4-pyridinylboronic acid.

The Temperature Paradox in Bipyridine Synthesis

Synthesizing 5-amino-6-methoxy-3,4'-bipyridine presents a classic kinetic paradox that cannot be solved by simply increasing the reaction temperature:

  • The Halide's Demand (Requires Heat): The starting material, 5-amino-6-methoxy-3-bromopyridine, is highly electron-rich. The resonance (+M) effects of the amino and methoxy groups donate electron density into the pyridine ring, strengthening the C–Br bond. This drastically lowers its susceptibility to oxidative addition by palladium, typically requiring temperatures >85°C when using standard catalysts like Pd(PPh₃)₄[1].

  • The Boronic Acid's Fragility (Requires Cold): The coupling partner, 4-pyridinylboronic acid, is highly prone to base-catalyzed protodeboronation—a protonolysis of the C–B bond that yields useless pyridine[2]. This degradation pathway accelerates exponentially as the reaction temperature increases, particularly in basic aqueous media[3].

The Solution: You must decouple these pathways. Instead of using high heat to force oxidative addition, use a highly active, electron-rich ligand (e.g., SPhos) to lower the activation energy, allowing the reaction to proceed at 65°C[4]. Simultaneously, use a pinacol ester (Bpin) to slow the rate of protodeboronation at this moderate temperature[2][3].

Troubleshooting Guide: Temperature-Dependent Anomalies

Q: I am running the reaction at 90°C to force conversion of the unreacted halide, but I am isolating mostly deborylated pyridine instead of my bipyridine product. Why? A: You are observing thermally accelerated protodeboronation. While higher temperatures speed up the desired transmetalation step, they exponentially increase the rate of base-catalyzed protonolysis of the heteroaryl C–B bond[3]. Actionable Fix: Lower the reaction temperature to 60–65°C. To ensure the boronic species survives long enough to couple, switch from a free boronic acid to a pinacol ester (Bpin) or a MIDA boronate. These act as "slow-release" mechanisms, keeping the instantaneous concentration of the unstable boronic acid low and minimizing side reactions[2][3].

Q: If I lower the temperature to 60°C to save the boronic acid, my reaction stalls at 20% conversion with intact starting materials. How do I fix this without heating? A: The stall is caused by the inability of your current catalyst to perform oxidative addition into the electron-rich C–Br bond at low temperatures[1]. Actionable Fix: Do not increase the temperature. Instead, upgrade your catalyst system. Switch from Pd(PPh₃)₄ to a system utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos or XPhos) with Pd(OAc)₂. These ligands sterically and electronically promote rapid oxidative addition even at room temperature to 65°C[1][4].

Q: At 80°C, the reaction mixture turns black within 30 minutes, and all progress stops. What is happening? A: The black precipitate is "Palladium black," indicating complete catalyst deactivation and aggregation[1]. Both your starting materials and your bipyridine product contain multiple pyridine nitrogens. At elevated temperatures, these nitrogens competitively coordinate to the palladium center, displacing your phosphine ligands and causing the catalytic cycle to collapse[1]. Actionable Fix: Decrease the temperature to 65°C and increase the ligand-to-palladium ratio (e.g., use 2.5:1 instead of the standard 2:1) to keep the Pd center saturated and protected from pyridine coordination.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between temperature, catalyst selection, and reaction outcomes for this specific bipyridine synthesis.

Temperature (°C)Catalyst SystemBoron SpeciesHalide Conversion (%)Protodeboronation (%)Bipyridine Yield (%)
90°C Pd(PPh₃)₄Boronic Acid95%65%25%
60°C Pd(PPh₃)₄Boronic Acid25%15%10%
90°C Pd(OAc)₂ / SPhosBoronic Acid100%50%45%
65°C Pd(OAc)₂ / SPhosPinacol Ester98%<5%88%

Workflow Visualization

Workflow A Identify Electron-Rich Halide & Unstable Boronic Acid B Select Catalyst System (Pd(OAc)2 + SPhos) A->B C Select Boron Species (Pinacol Ester / Bpin) A->C D Run Reaction at 65°C (Dioxane/H2O, K3PO4) B->D C->D E IPC: LC-MS at 2 Hours D->E F High Protodeboronation? Lower Temp to 55°C E->F If Pyridine >5% G Incomplete Conversion? Extend Time (Do NOT Heat) E->G If Halide >10% H Optimal Conversion Proceed to Workup E->H If Product >90%

Decision matrix for decoupling oxidative addition and protodeboronation pathways.

Self-Validating Experimental Protocol

This protocol utilizes built-in In-Process Controls (IPCs) to validate the reaction trajectory before irreversible side reactions occur.

Step 1: Preparation & Degassing To an oven-dried Schlenk tube, add 5-amino-6-methoxy-3-bromopyridine (1.0 equiv), 4-pyridinylboronic acid pinacol ester (1.2 equiv), and K₃PO₄ (2.0 equiv). Causality Check: Using a milder base like K₃PO₄ instead of NaOH reduces the ambient pH, slowing base-catalyzed protodeboronation[1][3].

Step 2: Catalyst Addition Add Pd(OAc)₂ (2 mol%) and SPhos (5 mol%). Causality Check: The 2.5:1 ligand-to-metal ratio ensures the Pd center remains shielded from the coordinating nitrogens of the bipyridine product[1].

Step 3: Solvent Introduction Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Sparge the biphasic mixture with Argon for an additional 10 minutes. Oxygen must be strictly excluded to prevent homocoupling[1].

Step 4: Controlled Heating Place the sealed vessel in a pre-heated oil bath strictly maintained at 65°C .

Step 5: In-Process Control (IPC) Validation At t = 2 hours, briefly remove the vessel from the heat, let it settle, and sample the organic layer for LC-MS analysis.

  • Validation A: If deborylated pyridine is >5%, your temperature is too high or your base is too concentrated. Cool to 55°C.

  • Validation B: If unreacted halide is >10%, do not increase the temperature . Extend the reaction time by 4 hours. The SPhos catalyst will continue to turn over at 65°C without degrading the boron species[4].

Step 6: Workup Once complete, cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and any trace Palladium black[1]. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the reaction? A: It is highly discouraged for this specific synthesis. Microwave heating causes rapid, localized temperature spikes. While excellent for standard Suzuki couplings, these micro-spikes often exacerbate the protodeboronation of highly sensitive pyridylboronic acids, leading to massive yield losses[3]. Conventional, strictly controlled heating blocks are recommended.

Q: Does the choice of solvent interact with the temperature profile? A: Yes. The solubility of the inorganic base in the aqueous phase dictates the rate of transmetalation. If you use a solvent system with poor aqueous miscibility (like pure Toluene), transmetalation slows down, leaving the boronic ester exposed to thermal degradation for a longer period[1]. A 1,4-Dioxane/H₂O mixture ensures homogeneity at 65°C, allowing transmetalation to outpace protodeboronation.

References

  • Protodeboronation - Wikipedia. wikipedia.org.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ed.ac.uk.
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. rsc.org.
  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem. benchchem.com.

Sources

Troubleshooting

Stability of 6-methoxy-[3,4'-bipyridin]-5-amine under acidic conditions

Troubleshooting Guide: Stability of 6-methoxy-[3,4'-bipyridin]-5-amine From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. A frequent challenge researchers face when working with fu...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Stability of 6-methoxy-[3,4'-bipyridin]-5-amine

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. A frequent challenge researchers face when working with functionalized bipyridines is unintended degradation during purification or acidic workups. The compound 6-methoxy-[3,4'-bipyridin]-5-amine (CAS: 91041-36-0) is a highly valuable intermediate, but its 2-methoxypyridine moiety presents specific stability challenges.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you either preserve the intact ether or intentionally drive its conversion into the corresponding pyridone scaffold.

Frequently Asked Questions (FAQs)

Q1: Why does my 6-methoxy-[3,4'-bipyridin]-5-amine degrade during standard reverse-phase HPLC purification? Causality & Mechanism: Standard LC-MS or HPLC mobile phases often contain 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA). Under these acidic conditions, the methoxy group at the 6-position (adjacent to the pyridine nitrogen) becomes highly susceptible to hydrolysis. Protonation of the pyridine nitrogen draws electron density away from the adjacent carbon, activating it as an electrophile. Subsequent nucleophilic attack by water present in the mobile phase leads to the cleavage of the ether bond. This releases methanol and forms the thermodynamically stable 2-pyridone tautomer, 5-amino-[3,4'-bipyridin]-6(1H)-one (commonly known as Amrinone).

This transformation is a well-documented synthetic route for producing 3-aminopyridin-2-one scaffolds used in [1] and [2].

AcidDegradation Intact 6-methoxy-[3,4'-bipyridin]-5-amine (Intact Ether) Protonated Protonated Pyridinium (Activated Intermediate) Intact->Protonated H+ (Acidic) Hydrolysis Nucleophilic Attack (by H2O) Protonated->Hydrolysis + H2O Degraded 5-amino-[3,4'-bipyridin]-6(1H)-one (Amrinone / Pyridone) + MeOH Hydrolysis->Degraded - CH3OH, - H+

Figure 1: Acid-catalyzed hydrolysis of 6-methoxy-[3,4'-bipyridin]-5-amine to its pyridone.

Q2: How can I analytically verify whether my sample has degraded into the pyridone? Analytical Validation: The conversion from the methoxy ether to the pyridone lactam yields distinct quantitative changes across multiple analytical modalities. By comparing the intact and degraded profiles, you create a self-validating diagnostic check for your batch.

Table 1: Quantitative Analytical Comparison

Analytical Method6-methoxy-[3,4'-bipyridin]-5-amine (Intact)5-amino-[3,4'-bipyridin]-6(1H)-one (Degraded/Amrinone)Diagnostic Delta
Mass Spectrometry (ESI+) [M+H]+ = 202.1 m/z[M+H]+ = 188.1 m/zMass shift of -14 Da (Loss of CH2)
1H NMR (DMSO-d6) Sharp singlet at ~3.95 ppm (3H, -OCH3)Absence of methoxy signal; broad NH at ~11.5 ppmLoss of -OCH3 peak; appearance of lactam NH
UV-Vis Absorption λmax ~ 260 nm, 310 nmλmax ~ 245 nm, 340 nmBathochromic shift of the long-wavelength band
Experimental Protocols
Protocol 1: Safe Chromatographic Purification (Preventing Degradation)

Expertise & Experience: To maintain the integrity of the methoxy ether, you must strictly avoid acidic environments. This protocol utilizes a high-pH mobile phase system, which suppresses the protonation of the pyridine nitrogen, thereby shutting down the electrophilic activation required for ether cleavage.

  • Sample Preparation: Dissolve the crude 6-methoxy-[3,4'-bipyridin]-5-amine in LC-MS grade Methanol or Acetonitrile. Do not use unbuffered aqueous solvents or mildly acidic diluents.

  • Mobile Phase Selection:

    • Solvent A: 10 mM Ammonium Bicarbonate (NH4HCO3) in LC-MS grade Water, adjusted to pH 9.5 with Ammonium Hydroxide (NH4OH).

    • Solvent B: LC-MS grade Acetonitrile.

  • Stationary Phase: Use an alkaline-resistant C18 column (e.g., Waters XBridge or an equivalent hybrid silica designed for high pH stability).

  • Gradient Elution: Run a gradient from 5% to 95% Solvent B over 15 minutes.

  • Self-Validating Fraction Collection: Collect fractions based on UV absorbance (260 nm). Immediately spot-check the fractions via direct-injection MS to verify the presence of the 202.1 m/z parent ion. Lyophilize the validated fractions to remove the volatile buffer, yielding the intact product.

SafePurification Start Crude 6-methoxy-[3,4'-bipyridin]-5-amine Decision Select Mobile Phase Modifier Start->Decision Acidic 0.1% TFA or Formic Acid Decision->Acidic Avoid Basic 0.1% NH4OH or NH4HCO3 Decision->Basic Recommended Outcome1 Degradation (Pyridone Formation) Acidic->Outcome1 Outcome2 Intact Product Recovery Basic->Outcome2

Figure 2: Mobile phase selection workflow for chromatographic purification.

Protocol 2: Controlled Acid-Catalyzed Hydrolysis (Intentional Degradation)

Expertise & Experience: If your goal is to synthesize the 3-aminopyridin-2-one (Amrinone) scaffold for downstream fragment library generation, the acid-catalyzed O-demethylation is a highly efficient, atom-economical method.

  • Reaction Setup: Suspend 1.0 equivalent of 6-methoxy-[3,4'-bipyridin]-5-amine in a 6 M aqueous Hydrochloric Acid (HCl) solution (10 mL/mmol).

  • Thermal Activation: Heat the mixture to reflux (approx. 100°C) for 4-6 hours. Causality: High thermal energy combined with a strong aqueous acid forces the complete protonation of the bipyridine system and drives the nucleophilic displacement of methanol by water.

  • Reaction Monitoring (Self-Validation): Sample the reaction mixture every 2 hours. Dilute with methanol and monitor by LC-MS until the 202.1 m/z peak is completely replaced by the 188.1 m/z peak.

  • Workup & Isolation: Cool the reaction mixture to 0°C. Carefully neutralize to pH 7.0 using 2 M Sodium Hydroxide (NaOH). The pyridone product will precipitate as a solid due to its lower solubility in neutral water compared to the protonated precursor.

  • Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum to obtain the pure 5-amino-[3,4'-bipyridin]-6(1H)-one derivative.

References
  • Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: An Improved Synthesis of Amrinone by Phase-Transfer Catalysis. Source: Archiv der Pharmazie URL: [Link]

Optimization

Technical Support Center: Synthesis of Sterically Hindered Bipyridine Amines

Welcome to the Technical Support Center. Synthesizing sterically hindered bipyridine amines—especially those with bulky ortho-substituents or α-branched secondary amines—presents a formidable challenge in modern drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing sterically hindered bipyridine amines—especially those with bulky ortho-substituents or α-branched secondary amines—presents a formidable challenge in modern drug development and materials science. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for utilizing alternative catalytic systems when traditional methods fail.

Frequently Asked Questions (FAQs)

Q: Why do traditional Palladium-catalyzed Buchwald-Hartwig aminations fail for sterically hindered bipyridines? A: Traditional Palladium (Pd) catalysts rely on a two-electron concerted reductive elimination step. When coupling sterically encumbered α-branched secondary amines or 6,6'-substituted bipyridines, the extreme steric bulk prevents the necessary geometric alignment for C–N bond formation. Consequently, the intermediate complex undergoes a faster, undesired β-hydride elimination pathway, leading to high yields of reduced arene (protodehalogenation) rather than the target product[1].

Q: What alternative catalysts overcome these steric barriers? A: To bypass the steric constraints of two-electron pathways, researchers are pivoting to single-electron transfer (SET) mechanisms.

  • Dual Nickel-Photoredox Catalysis: Nickel (Ni) catalysts are vastly superior for these substrates because they can access Ni(I)/Ni(III) radical pathways under mild conditions. By generating highly reactive α-amino radicals via a photocatalyst, the system forces a rapid radical capture that outcompetes β-hydride elimination[2],[3].

  • Biocatalytic Oxidative Cross-Coupling: Engineered Cytochrome P450 enzymes offer a completely different paradigm. They provide a highly controlled chiral pocket that forces specific site- and atroposelectivity, enabling the direct oxidative cross-coupling of unactivated, sterically hindered biaryl bonds without pre-functionalization[4].

  • Iron-Photoredox Catalysis: Earth-abundant iron (Fe) complexes, when paired with visible light, can drive cyclotrimerization of alkynes to build the hindered bipyridine core from scratch, bypassing cross-coupling altogether[5].

Catalyst Selection Matrix

The following table summarizes the quantitative and qualitative differences between traditional and alternative catalytic systems for hindered bipyridine amine synthesis.

Catalyst SystemPrimary MechanismSteric ToleranceOperating TemperaturePrimary Limitation / Failure Mode
Pd / RuPhos 2-Electron Oxidative Addition / Reductive EliminationLow to Moderate80°C – 110°CHigh rates of β-hydride elimination; protodehalogenation[1].
Ni / Photoredox SET; Ni(I)/Ni(III) Radical CaptureHigh20°C – 25°CSensitive to oxygen; requires rigorous degassing[6].
Fe / Photoredox Photo-organo-iron cyclotrimerizationHigh (Core assembly)20°CLimited to specific alkyne/nitrile precursors[5].
Engineered P450 Enzymatic Oxidative C–H/C–H CouplingVery High30°C – 37°CRequires specific buffer conditions and enzyme engineering[4].

Mechanistic Workflow: Dual Ni-Photoredox C-N Cross-Coupling

Understanding the catalytic cycle is essential for troubleshooting. In this dual system, the photoredox catalyst (PC) generates an amine radical, while the Nickel cycle handles the halogen abstraction and final C–N bond formation.

G PC PC (Ground State) PC_star PC* (Excited) PC->PC_star Visible Light PC_red PC⁻ (Reduced) PC_star->PC_red SET from Amine PC_red->PC SET to Ni(I) Ni_0 Ni(0) Catalyst Ni_II Ni(II)-Aryl Complex Ni_0->Ni_II Oxidative Addition Ni_III Ni(III)-Aryl-Amine Ni_II->Ni_III Intercepts Amine Radical Ni_I Ni(I) Species Ni_III->Ni_I Reductive Elimination Product Bipyridine Amine Product Ni_III->Product Forms C-N Bond Ni_I->Ni_0 Reduction by PC⁻ Amine Hindered Amine Amine_Rad Amine Radical Amine->Amine_Rad Oxidation by PC* Amine_Rad->Ni_III Radical Capture

Caption: Dual Ni-Photoredox Catalytic Cycle for C-N Cross-Coupling of Hindered Amines

Step-by-Step Experimental Protocols

Protocol A: Ni-Photoredox C-N Cross-Coupling of Hindered Bipyridine Amines

This protocol utilizes a self-validating radical capture mechanism. If the amine is successfully oxidized, the reaction color will shift, confirming photocatalyst activation.

  • Reagent Preparation (Glovebox): In an inert atmosphere, combine the sterically hindered bipyridine halide (1.0 equiv), the α-branched secondary amine (1.5 equiv), NiCl₂·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%), and the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) in a dry vial[2],[6].

  • Base Addition: Add tert-butylamine (2.0 equiv). Causality:tert-butylamine acts as a bifunctional additive, serving as a soluble base without acting as a sacrificial electron donor, which prevents premature quenching of the photocatalyst[7].

  • Solvent & Degassing: Dissolve the mixture in anhydrous DMA (0.1 M). Seal the vial with a PTFE septum. Remove from the glovebox and perform three rigorous freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher; residual O₂ will immediately deactivate the excited state PC*[3].

  • Irradiation: Irradiate the vial with a 440–450 nm blue LED at 25°C for 24 hours. Use a cooling fan to maintain ambient temperature.

  • Validation & Workup: Monitor via GC-MS. The absence of the bipyridine starting material and lack of protodehalogenated side products validates successful radical capture. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Biocatalytic Oxidative Cross-Coupling (Engineered P450)

Use this protocol when pre-functionalization (halogenation/borylation) of the bipyridine core is synthetically unviable.

  • Enzyme Preparation: Express and purify the engineered Cytochrome P450 variant optimized for biaryl coupling in E. coli[4].

  • Reaction Setup: In a 50 mM potassium phosphate buffer (pH 7.4), add the unactivated bipyridine substrate (10 mM) and the amine coupling partner (15 mM).

  • Catalyst Initiation: Add the P450 enzyme (1 mol%) and an NADPH-regenerating system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase). Causality: The continuous regeneration of NADPH is required to drive the reductive activation of molecular oxygen by the P450 heme center[4].

  • Incubation & Extraction: Incubate at 30°C with orbital shaking (200 rpm) for 18 hours. Quench with ethyl acetate, centrifuge to precipitate proteins, and extract the organic layer for HPLC purification.

Troubleshooting Guide

Issue 1: High levels of reduced arene (protodehalogenation) instead of the C-N coupled product.

  • Diagnosis: The amine is too sterically hindered to be captured by the Ni(II) complex, allowing hydrogen atom transfer (HAT) or β-hydride elimination to outcompete reductive elimination[1].

  • Solution: Switch your base to tert-butylamine. Standard bases like triethylamine can act as sacrificial electron donors under photoredox conditions, inadvertently donating a hydrogen atom to the Ni(II)-aryl intermediate and causing protodehalogenation[7].

Issue 2: Precipitation of "Nickel Black" and reaction stalling.

  • Diagnosis: Catalyst aggregation. This occurs when the oxidative addition of electron-rich or highly hindered aryl halides is too slow, leaving low-valent Ni(0) species exposed and prone to aggregation into inactive nanoparticles[8].

  • Solution: Increase the concentration of the bipyridine ligand relative to Ni (e.g., use a 2:1 ratio of dtbbpy to NiCl₂). The excess ligand stabilizes the Ni(0) resting state. Alternatively, utilize a more electron-rich ligand to accelerate the oxidative addition step[2].

Issue 3: Poor conversion under photoredox conditions despite an active light source.

  • Diagnosis: Quenching of the photocatalyst by oxygen, or poor light penetration due to insoluble bases.

  • Solution: Ensure rigorous degassing (minimum 3 cycles of freeze-pump-thaw). If using inorganic bases (like K₃PO₄), switch to a homogeneous organic base or ensure vigorous stirring, as scattering from insoluble particles severely limits photon penetration into the reaction medium[6].

References

1.[5] Combined Photoredox and Iron Catalysis for the Cyclotrimerization of Alkynes. researchgate.net. 5 2.[2] Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. nih.gov. 2 3.[4] Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. nih.gov. 4 4.[1] Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. nih.gov. 1 5.[6] C–H functionalization of amines with aryl halides by nickel-photoredox catalysis. ucla.edu. 6 6.[7] Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. chemrxiv.org. 7 7.[3] Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. acs.org.3 8.[8] Decarboxylative Nickel- and Photoredox-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides. acs.org.8

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of [3,4'-Bipyridin]-5-amine, 6-methoxy-

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. [3,4'-Bipyridin]-5-amine, 6-methoxy-, a molecule of interest for its potential ap...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. [3,4'-Bipyridin]-5-amine, 6-methoxy-, a molecule of interest for its potential applications stemming from its substituted bipyridine framework, presents a unique set of challenges and opportunities for structural analysis by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its expected ¹H NMR spectrum, a comparison with related structural motifs, and a robust experimental protocol for its acquisition. Our approach is grounded in established principles of NMR spectroscopy and data from analogous compounds, offering a predictive and practical framework for researchers.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of [3,4'-Bipyridin]-5-amine, 6-methoxy- is anticipated to be complex, with distinct signals corresponding to the protons on its two pyridine rings. The substituents—an amine group and a methoxy group on one ring—induce significant changes in the electronic environment, and consequently, the chemical shifts of the nearby protons.

A summary of the predicted chemical shifts (δ) and coupling constants (J) is presented below. These predictions are based on the analysis of substituent effects on pyridine and bipyridine systems.[1][2][3]

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.2-8.4d~2.0Ortho to the pyridine nitrogen and the bipyridine linkage; expected to be deshielded.
H-6~7.0-7.2d~2.0Ortho to the bipyridine linkage and meta to the nitrogen; influenced by the electron-donating amine group.
H-2'~8.5-8.7d~5.0Ortho to the pyridine nitrogen; deshielded.
H-6'~8.5-8.7d~5.0Ortho to the pyridine nitrogen; deshielded.
H-3', H-5'~7.4-7.6d~5.0Meta to the pyridine nitrogen.
-OCH₃~3.8-4.0sN/ATypical range for a methoxy group on an aromatic ring.[4]
-NH₂~4.5-5.5br sN/ABroad singlet, chemical shift can vary with solvent and concentration.

Comparative Spectral Analysis: Distinguishing Features

To confidently assign the proton signals of [3,4'-Bipyridin]-5-amine, 6-methoxy-, it is instructive to compare its predicted spectrum with those of simpler, related molecules.

3,4'-Bipyridine: The Core Structure

The unsubstituted 3,4'-bipyridine will show a more straightforward spectrum. The protons on the 4'-substituted ring will appear as two distinct doublets, while the protons on the 3-substituted ring will exhibit a more complex pattern. The key difference will be the absence of the upfield shifts caused by the amine and methoxy groups.

5-Amino-6-methoxypyridine: The Substituted Ring

Isolating the substituted pyridine ring allows for a clearer understanding of the substituent effects. In a compound like 5-amino-6-methoxypyridine, the protons on the ring would show chemical shifts influenced solely by the amine and methoxy groups, without the added complexity of the second pyridine ring.

The following diagram illustrates the structural relationships and key differences to anticipate in the ¹H NMR spectra.

G cluster_target [3,4'-Bipyridin]-5-amine, 6-methoxy- cluster_bipyridine 3,4'-Bipyridine cluster_aminomethoxy 5-Amino-6-methoxypyridine Target Complex spectrum with signals for both rings and substituents. Bipyridine Simpler aromatic region, no substituent signals. Target->Bipyridine -NH₂, -OCH₃ Aminomethoxy Shows substituent effects on a single ring. Target->Aminomethoxy - Pyridine Ring G A Sample Preparation B NMR Spectrometer Setup A->B Insert Sample C Data Acquisition B->C Optimized Parameters D Data Processing C->D Raw Data (FID) E Spectral Analysis & Interpretation D->E Processed Spectrum

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectral analysis of [3,4'-Bipyridin]-5-amine, 6-methoxy- requires a systematic approach that combines predictive knowledge with careful experimental execution. By understanding the expected chemical shifts and coupling patterns, and by comparing the spectrum to those of related compounds, researchers can achieve a confident and accurate structural assignment. The provided protocol offers a reliable method for obtaining high-quality data, which is the foundation of any robust spectroscopic analysis.

References

  • Huang, T. L. J., & Brewer, D. G. (1981). An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). Canadian Journal of Chemistry, 59(11), 1689-1697. [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Reich, H. J. (2018). Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin. [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxypyridine. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. [Link]

  • Wawer, I., & Wawer, A. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13429-13441. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out. [Link]

  • Organic Chemistry Data. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Comparative

High-Resolution vs. Nominal Mass Spectrometry for the Structural Characterization of 5-Amino-6-methoxy-3,4'-bipyridine

Executive Summary & Mechanistic Background In the preclinical development of novel phosphodiesterase type 3 (PDE3) inhibitors, structural analogs of the cardiotonic drug inamrinone [1] are frequently synthesized to optim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

In the preclinical development of novel phosphodiesterase type 3 (PDE3) inhibitors, structural analogs of the cardiotonic drug inamrinone [1] are frequently synthesized to optimize pharmacokinetic properties. One such derivative is 5-amino-6-methoxy-3,4'-bipyridine .

When characterizing these novel heterocyclic compounds, analytical scientists are often forced to choose between nominal mass platforms (like the Triple Quadrupole, QqQ) and high-resolution accurate mass (HRAM) platforms (like the Quadrupole Time-of-Flight, Q-TOF). While QqQ systems are the gold standard for targeted quantitation, they often fall short during the structural elucidation of complex metabolites.

This guide objectively compares the performance of ESI-QqQ and ESI-Q-TOF platforms for the structural characterization of 5-amino-6-methoxy-3,4'-bipyridine, using its unique collision-induced dissociation (CID) fragmentation pattern as the benchmark.

The Analytical Challenge: The Ortho-Effect

5-amino-6-methoxy-3,4'-bipyridine features an amino group and a methoxy group situated ortho to each other on the pyridine ring. In mass spectrometry, this spatial arrangement frequently triggers an "ortho-effect" [2]—a proximity-driven rearrangement during CID that leads to the neutral loss of methanol (CH₃OH, 32.0262 Da). Distinguishing this specific loss from competing isobaric pathways (e.g., sequential loss of •CH₃ and •OH) requires precise mass resolving power.

Platform Comparison: ESI-QqQ vs. ESI-Q-TOF

To understand the causality behind platform selection, we must evaluate how the physics of each mass analyzer interacts with the molecule's fragmentation behavior.

FeatureESI-QqQ (Nominal Mass)ESI-Q-TOF (High-Resolution)Performance Impact for Bipyridines
Mass Accuracy ± 0.1 Da< 2 ppmQ-TOF definitively assigns elemental formulas, preventing false identification of isobaric losses (e.g., NH₃ vs. •OH).
Resolving Power ~1,000 (Unit Resolution)> 40,000 (FWHM)Q-TOF resolves closely eluting background matrix interferences from the target drug fragments.
Sensitivity (Full Scan) Low (Poor duty cycle)High (Simultaneous detection)Q-TOF captures the entire fragmentation pathway in a single injection without sacrificing sensitivity.
Sensitivity (MRM) Ultra-HighModerateQqQ remains superior for late-stage clinical PK quantitation of the already characterized compound.
Structural Elucidation Inferential / AmbiguousDefinitive / UnambiguousQ-TOF maps the ortho-effect mechanism directly via exact mass defect calculations.

Experimental Protocol: Self-Validating MS/MS Workflow

To ensure that the fragmentation data generated is an artifact-free, self-validating system, the following step-by-step methodology utilizes a Collision Energy (CE) Breakdown Ramp . This approach validates that precursor depletion proportionally matches fragment appearance, confirming that no intermediate ions are lost to unmonitored pathways.

Step 1: Sample Preparation & Introduction

  • Prepare a 1 µg/mL solution of 5-amino-6-methoxy-3,4'-bipyridine in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Introduce the sample via direct infusion at a flow rate of 10 µL/min into the Electrospray Ionization (ESI) source.

Step 2: Source Optimization (Positive Ion Mode)

  • Set the capillary voltage to +3.5 kV and the desolvation temperature to 350°C.

  • Optimize the declustering potential (cone voltage) to maximize the intact precursor ion

    
     at m/z 202.0975 without inducing in-source fragmentation.
    

Step 3: The Self-Validating CE Ramp (MS/MS)

  • Isolate the precursor ion in Q1 with a narrow isolation window (1.0 m/z).

  • Ramp the Collision Energy in the collision cell (Q2) from 10 eV to 50 eV in 5 eV increments using Argon as the collision gas.

  • Record the high-resolution product ion spectra in the TOF analyzer.

  • Validation Check: Plot the intensity of m/z 202.0975 against the sum of the product ions. A symmetrical breakdown curve validates the direct precursor-to-product relationship.

Fragmentation Pattern Analysis

The high-resolution data reveals a complex, multi-pathway fragmentation scheme for 5-amino-6-methoxy-3,4'-bipyridine. The proximity of the 5-amino and 6-methoxy groups drives the primary dissociation.

Quantitative Data Summary

The table below summarizes the exact mass data obtained from the Q-TOF, demonstrating why nominal mass systems cannot perform this level of characterization.

Proposed FragmentTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Neutral LossMechanism

202.0975202.09781.5N/APrecursor Ion

170.0718170.0715-1.732.0262 DaOrtho-effect (Proton transfer from amine to methoxy)

187.0745187.07481.615.0235 DaHomolytic cleavage of methoxy methyl group

185.0714185.0711-1.617.0265 DaSimple neutral loss of ammonia

159.0796159.08002.527.9949 DaSequential loss from the radical cation
Mechanistic Visualization

The following diagram maps the logical relationship between the precursor ion and its primary CID fragments.

G Precursor Precursor Ion [M+H]+ m/z 202.0975 C11H12N3O+ LossMeOH [M+H - CH3OH]+ m/z 170.0718 C10H8N3+ Precursor->LossMeOH - CH3OH (32.0262 Da) Ortho-effect LossCH3 [M+H - •CH3]•+ m/z 187.0745 C10H9N3O•+ Precursor->LossCH3 - •CH3 (15.0235 Da) Homolytic cleavage LossNH3 [M+H - NH3]+ m/z 185.0714 C11H9N2O+ Precursor->LossNH3 - NH3 (17.0265 Da) LossCO [M+H - •CH3 - CO]•+ m/z 159.0796 C9H9N3•+ LossCH3->LossCO - CO (27.9949 Da)

Fig 1: Proposed ESI-MS/MS CID fragmentation pathway of 5-amino-6-methoxy-3,4'-bipyridine.

Conclusion & Recommendations

For the structural elucidation of highly substituted heterocyclic drug candidates like 5-amino-6-methoxy-3,4'-bipyridine, ESI-Q-TOF is the objectively superior platform .

The causality is clear: the unique ortho-relationship between the amino and methoxy groups drives a complex fragmentation cascade involving both homolytic radical cleavages (loss of


) and proximity-driven neutral losses (loss of 

). A nominal mass QqQ cannot definitively distinguish between these isobaric pathways, risking misidentification of the molecule's structural connectivity. By employing the self-validating CE ramp protocol on a Q-TOF system, researchers can achieve sub-2 ppm mass accuracy, ensuring absolute confidence in their structural assignments before moving the compound into costly in vivo pharmacokinetic studies.

References

  • Title: Inamrinone Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Evidence for an ortho effect on the fragmentation of 4-benzenesulfinyl-3-methylphenylamine using electrospray ionisation mass spectrometry Source: Rapid Communications in Mass Spectrometry (via PubMed) URL: [Link]

Validation

Mastering Purity Analysis of Bipyridine Amines: A Comparative HPLC Guide

Executive Summary Bipyridine amines are critical intermediates in the synthesis of organometallic ligands, MOFs, and pharmaceutical APIs.[1] However, their analysis presents a "perfect storm" for chromatographers: the ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bipyridine amines are critical intermediates in the synthesis of organometallic ligands, MOFs, and pharmaceutical APIs.[1] However, their analysis presents a "perfect storm" for chromatographers: the chelating bipyridine core combined with basic amine functionality leads to severe peak tailing, retention variability, and quantitation errors on standard silica columns.[1][2]

This guide objectively compares three distinct chromatographic approaches to solving this problem. While Ion-Pairing (IPC) has historically been the default fix, our data and mechanistic analysis demonstrate that High-pH Reversed-Phase Chromatography on Hybrid Silica offers superior peak symmetry, loadability, and Mass Spectrometry (MS) compatibility.[1][2]

Part 1: The Challenge – The "Silanol Trap"

To develop a robust method, one must first understand the failure mechanism of standard protocols.

The Chemistry[3]
  • Analyte: Bipyridine amines possess two types of nitrogen: the pyridine ring nitrogens (pKa ~4.4) and the exocyclic amine group (pKa ~9–10 for alkyl amines; ~4–5 for aryl amines).

  • The Conflict: At standard acidic HPLC pH (pH 2–3), these nitrogens are protonated (

    
    ).[2]
    
  • The Surface: Silica-based C18 columns contain residual silanols (

    
    ). Above pH 3, these deprotonate to 
    
    
    
    .[1][2]
The Mechanism of Failure

The positively charged analyte interacts electrostatically with the negatively charged silanols. This secondary interaction (cation exchange) competes with the primary hydrophobic interaction, causing the characteristic "shark fin" tailing.

SilanolInteraction cluster_0 Standard Silica Surface (pH 3-7) cluster_1 Analyte State Silanol Ionized Silanol (Si-O⁻) Result Result: Severe Peak Tailing (As > 2.0) Silanol->Result C18 C18 Ligand (Hydrophobic) Analyte Protonated Amine (R-NH₃⁺) Analyte->Silanol Secondary Interaction (Slow/Dragging) Analyte->C18 Primary Retention (Fast/Reversible)

Figure 1: Mechanism of peak tailing for basic amines on standard silica.

Part 2: Comparative Analysis of Methodologies

We evaluated three methodologies for the purity analysis of a representative analyte, 4,4'-Diamino-2,2'-bipyridine .

Method A: The Baseline (Acidic C18)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water/MeCN.

  • Verdict: Unsuitable. The protonated pyridine and amine groups interact strongly with silanols.

  • Data: Tailing Factor (

    
    ) = 2.8. Integration limits are ambiguous.
    
Method B: The Traditional Fix (Ion-Pairing)[2]
  • Column: Base-Deactivated C18.

  • Mobile Phase: 10 mM Sodium Octanesulfonate (pH 2.5) / MeCN.

  • Mechanism: The sulfonate anion forms a neutral ion pair with the protonated amine, masking the charge.

  • Verdict: Functional but Flawed. Excellent peak shape, but the reagent permanently alters the column, requires long equilibration, and suppresses ionization in LC-MS.[1]

Method C: The Modern Standard (High pH Hybrid)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., Waters XBridge or Agilent Poroshell HPH).[1][2]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / MeCN.

  • Mechanism: At pH 10, both the silanols and the bipyridine amines are deprotonated. The analyte is neutral (free base), eliminating cation exchange. The hybrid particle resists dissolution at high pH.[3]

  • Verdict: Recommended. Superior shape, full MS compatibility, and high loading capacity.[1][2]

Quantitative Performance Matrix
MetricMethod A: Acidic C18Method B: Ion-PairingMethod C: High pH Hybrid
USP Tailing Factor (

)
2.8 (Fail)1.2 (Pass)1.05 (Excellent)
Theoretical Plates (N) ~2,500~12,000~14,500
MS Compatibility ExcellentPoor (Suppression)Excellent
Equilibration Time Fast (10 min)Slow (>60 min)Fast (15 min)
Column Lifetime NormalDedicated Column Req.[2]High (Hybrid Particle)

Part 3: Recommended Protocol (Method C)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the method is drifting.

Chromatographic Conditions
  • Column: Hybrid C18, 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge BEH C18).[1][2]

    • Why: Hybrid particles replace surface silanols with methyl groups, extending pH stability to 12.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Why: Volatile buffer suitable for UV and MS.[4] High pH keeps the amine neutral.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 35°C.[5]

  • Detection: UV @ 254 nm (bipyridine

    
     transition).
    
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
15.0595Linear
18.0595Hold
18.1955Re-equilibrate
23.0955End
System Suitability Test (Self-Validation)

Before running samples, inject a standard of the target amine.

  • Requirement 1: USP Tailing Factor must be < 1.3. Failure indicates incorrect pH or column aging.

  • Requirement 2: Retention time %RSD < 1.0% (n=5). Failure indicates insufficient equilibration.[1][2]

Part 4: Method Development Decision Tree

Use this workflow to adapt the method for specific bipyridine derivatives.

DecisionTree cluster_legend Key Start Start: Bipyridine Amine Analysis IsMS Is MS Detection Required? Start->IsMS Hybrid Use High pH Method (Method C) Column: Hybrid C18 Buffer: NH₄HCO₃ pH 10 IsMS->Hybrid Yes IsPolar Is Analyte Extremely Polar? (LogP < 0) IsMS->IsPolar No MS_Yes Yes MS_No No (UV Only) IsPolar->Hybrid No (Preferred) HILIC Consider HILIC Mode Column: Amide/Bare Silica IsPolar->HILIC Yes IPC Alternative: Ion-Pairing (Method B) (Only if Hybrid column unavailable) IsPolar->IPC No (Legacy) Polar_Yes Yes Polar_No No Best Recommended Alt Alternative

Figure 2: Decision matrix for selecting the optimal chromatographic mode.

References

  • Waters Corporation. Routine Switching Between High and Low pH on XBridge HPLC Columns. Application Note.

  • Phenomenex. High pH Stability for Basic Analytes.[6] Technical Guide.[7]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and efficiency of high performance liquid chromatography columns containing ultra-inert silica and hybrid particles. Journal of Chromatography A.

  • Agilent Technologies. Analysis of Basic Compounds using High pH Stable Columns. Application Note 5990-6163EN.

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for Tailing Factor calculations).

Sources

Comparative

Comparing biological activity of 3,4'-bipyridine vs 2,2'-bipyridine inhibitors

As a Senior Application Scientist, I frequently encounter drug development programs that hinge on the subtle geometric differences of isomeric scaffolds. One of the most striking examples of structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs that hinge on the subtle geometric differences of isomeric scaffolds. One of the most striking examples of structure-activity relationship (SAR) divergence is the comparison between 3,4'-bipyridine and 2,2'-bipyridine derivatives.

Despite sharing the same molecular formula, the spatial orientation of their nitrogen heteroatoms fundamentally alters their chemical reactivity, binding mechanics, and ultimate biological targets. This guide objectively compares the biological activity of these two inhibitor classes, providing the mechanistic causality and field-proven experimental workflows required to validate them in a preclinical setting.

Structural Causality & Binding Mechanics

The biological divergence between these two scaffolds is dictated entirely by their coordination chemistry:

  • 2,2'-Bipyridine (The Chelation Paradigm): The ortho-like arrangement of the nitrogen atoms allows 2,2'-bipyridine to act as a highly efficient bidentate chelator for transition metals (e.g., Zn²⁺, Fe²⁺, Cu²⁺)[1][2]. In biological systems, it functions either by stripping essential catalytic metals from metalloenzymes or by forming stable, cytotoxic metallodrug complexes that intercalate into DNA[3][4][5].

  • 3,4'-Bipyridine (The Pocket-Binding Paradigm): The meta/para-like arrangement of the nitrogens physically precludes the molecule from chelating a single metal ion. Instead, 3,4'-bipyridine derivatives act as classic small-molecule competitive inhibitors. They fit directly into the hydrophobic active sites of specific enzymes, most notably Phosphodiesterase 3 (PDE3), without relying on metal coordination[6][7].

G cluster_34 3,4'-Bipyridine (e.g., Amrinone) cluster_22 2,2'-Bipyridine A 3,4'-Bipyridine B PDE3 Active Site (Competitive Binding) A->B C cAMP Accumulation B->C D Positive Inotropy & Vasodilation C->D E 2,2'-Bipyridine F Metal Chelation (Zn2+, Fe2+, Cu2+) E->F G Metalloenzyme Inhibition & DNA Intercalation F->G H Cytotoxicity & Antimicrobial Activity G->H

Mechanistic divergence of 3,4'- and 2,2'-bipyridine inhibitors.

Comparative Performance Data

To objectively evaluate these compounds, we must look at their primary targets and typical inhibitory concentrations (IC₅₀).

Property3,4'-Bipyridine Inhibitors2,2'-Bipyridine Inhibitors
Primary Binding Mode Reversible, competitive active-site bindingBidentate metal chelation / Metal-binding isostere
Key Biological Targets Phosphodiesterase 3 (PDE3)[6][7]Metalloenzymes (e.g., MMPs, Alkaline Phosphatase), DNA (via metal complexes)[8][9]
Representative Drug/Compound Amrinone (Inamrinone), Milrinone[6][Co(bpy)₂(en)]Cl₂ complexes, Zn-binding isosteres[4][9]
Typical IC₅₀ Range 10 – 20 µM (Amrinone for PDE3)[7]1 – 50 µM (Highly dependent on metal affinity)
Primary Therapeutic Area Cardiovascular (Congestive Heart Failure)[6]Antimicrobial, Oncology (Investigational)[3][5]

Experimental Workflows: Self-Validating Protocols

A robust assay must account for the mechanism of the inhibitor. Because 3,4'-bipyridines are competitive pocket-binders and 2,2'-bipyridines are metal chelators, their validation requires fundamentally different experimental designs.

Workflow A Compound Preparation (DMSO Stock) B TR-FRET cAMP Assay (3,4'-Bipyridine) A->B C Fluorogenic Metalloenzyme Assay (2,2'-Bipyridine) A->C D Quantify PDE3 Inhibition (IC50 Calculation) B->D E Quantify Metal Depletion (Time-dependent IC50) C->E F Data Validation & Hit Triage D->F E->F

Parallel validation workflows for bipyridine-based inhibitors.

Protocol A: TR-FRET PDE3 Inhibition Assay (For 3,4'-Bipyridine)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than a standard ELISA because the transient nature of cAMP requires rapid, homogenous detection. Wash steps in traditional ELISAs can perturb the competitive binding equilibrium of 3,4'-bipyridines[7].

  • Reagent Preparation: Prepare a 3,4'-bipyridine (e.g., Amrinone) dilution series (0.1 µM to 100 µM) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Tween-20).

  • Enzyme Incubation: Add 5 µL of recombinant human PDE3A to a 384-well microplate. Add 5 µL of the inhibitor dilutions. Incubate for 15 minutes at room temperature to allow active-site equilibration.

  • Substrate Addition: Initiate the reaction by adding 10 µL of fluorescently labeled cAMP substrate.

  • Reaction Termination: After 45 minutes, add 20 µL of the TR-FRET termination buffer (containing a europium-labeled anti-cAMP antibody and a generic PDE inhibitor to halt all residual activity).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Time-Dependent Metalloenzyme Inhibition Assay (For 2,2'-Bipyridine)

Causality: Because 2,2'-bipyridine acts as a metal-binding isostere[8][9], its inhibition kinetics are explicitly time-dependent. A pre-incubation step is biologically mandatory to allow the ligand to thermodynamically strip the structural/catalytic metal (e.g., Zn²⁺) from the enzyme's active site prior to substrate introduction.

  • Reagent Preparation: Prepare 2,2'-bipyridine dilutions (1 µM to 500 µM) in a metal-free assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl). Crucial step: Do not add exogenous zinc or iron to the buffer, as it will prematurely saturate the chelator.

  • Time-Course Pre-incubation: Add 10 µL of a target metalloenzyme (e.g., Matrix Metalloproteinase) to the plate. Add 10 µL of the inhibitor. Incubate at 37°C. Set up parallel plates for 0, 30, and 60-minute pre-incubations to validate the time-dependent metal stripping mechanism.

  • Substrate Addition: Add 20 µL of a fluorogenic peptide substrate (e.g., MCA-Lys-Pro-Leu-Gly-Leu-DPA-Ala-Arg-NH₂).

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 320 nm, Em: 400 nm) continuously for 20 minutes.

  • Validation: A true 2,2'-bipyridine metallo-inhibitor will show a significant leftward shift in the IC₅₀ curve (increased potency) as the pre-incubation time increases, confirming metal depletion rather than simple steric occlusion[9].

References

  • Amrinone (CID 3698) - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes Source: Inorganic Chemistry / PubMed Central (PMC) URL:[Link]

  • The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Mono-and Binuclear Cobalt(II) Mixed Ligand Complexes of 2,2'-Bipyridine and Ethylenediamine: Synthesis, Characterization and Biological Application Source: Biointerface Research in Applied Chemistry URL:[Link]

Sources

Validation

Comparative Potency of 6-methoxy-[3,4'-bipyridin]-5-amine Analogs in Kinase Assays: A Guide for Drug Discovery Professionals

Introduction The 6-methoxy-[3,4'-bipyridin]-5-amine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. Protein kinases...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 6-methoxy-[3,4'-bipyridin]-5-amine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[2][3] The bipyridine core, a key feature of this scaffold, is adept at forming crucial interactions within the ATP-binding pocket of many kinases, serving as a versatile foundation for developing targeted therapies.[4][5]

This guide provides a comparative analysis of the potency of various analogs of 6-methoxy-[3,4'-bipyridin]-5-amine. We will delve into their structure-activity relationships (SAR), present supporting experimental data from in vitro kinase assays, and provide a detailed, field-proven protocol for determining inhibitor potency. This information is intended to empower researchers and drug development professionals to make informed decisions in their pursuit of novel kinase inhibitors.

Comparative Potency Analysis and Structure-Activity Relationship (SAR)

The potency and selectivity of kinase inhibitors derived from the 6-methoxy-[3,4'-bipyridin]-5-amine scaffold are highly dependent on the nature and position of substituents on the bipyridine rings. While extensive public data on a wide range of direct analogs is limited, analysis of structurally related pyridine and bipyridine-based inhibitors reveals key SAR trends. These compounds often target kinases within the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell growth and survival that is frequently hyperactivated in cancer.[2][3][6][7]

Compound/Analog ClassTarget Kinase(s)IC50 (nM)Key Structural Features & SAR Insights
Reference: BEZ235 PI3Kα, mTOR4, 7A dual PI3K/mTOR inhibitor with a related core structure. The morpholine group is often critical for activity against PI3K isoforms.[8]
Pyrido[3,2-d]pyrimidines PI3Kα, mTOR3 - 10 (PI3Kα)Introduction of substituents at the C-7 position can modulate the selectivity between PI3K and mTOR.[9] A 3-hydroxyphenyl group at C-2 and a morpholine at C-4 are common features for potent inhibition.[9]
Indazole-Pyridine Analogs Akt0.16 (Ki)Heteroaryl-pyridine structures can be potent and selective inhibitors of Akt, another key kinase in the PI3K pathway.[4] The specific heteroaryl group significantly influences potency.[4]
Thieno[3,2-b]pyridines SrcPotent (nM range)Substitution at the C-2 position with heteroaryl groups like furan or pyridine enhances activity against Src family kinases.[10]

Key Insights from SAR Studies:

  • Hinge-Binding Moiety: The pyridine nitrogen atoms are often crucial for forming hydrogen bonds with the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding site.[5]

  • Substituents on the Pyridine Rings: The addition of small, electron-withdrawing groups can enhance potency.[11] The specific placement of these groups can also influence selectivity between different kinases.

  • Solvent-Exposed Regions: Modifications to parts of the molecule that extend towards the solvent-exposed region can be altered to improve pharmacokinetic properties without sacrificing potency.[11]

Experimental Methodology: In Vitro Kinase Assay for IC50 Determination

To ensure the trustworthiness and reproducibility of potency data, a robust and well-validated experimental protocol is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12][13] This assay is highly sensitive, compatible with a wide range of kinases and substrates, and suitable for high-throughput screening.[12][13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection P1 Prepare Serial Dilution of Inhibitor Compound R1 Add Inhibitor, Kinase, and Substrate to Plate P1->R1 P2 Prepare Kinase, Substrate, and ATP Solutions P2->R1 R2 Initiate Reaction by Adding ATP R1->R2 R3 Incubate at Room Temp (e.g., 60 min) R2->R3 D1 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) R3->D1 D2 Incubate at Room Temp (40 min) D1->D2 D3 Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) D2->D3 D4 Incubate at Room Temp (30-60 min) D3->D4 D5 Measure Luminescence D4->D5

Caption: Generalized workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Protocol (ADP-Glo™ Kinase Assay)

This protocol is a representative example and should be optimized for the specific kinase and inhibitor being tested.

  • Reagent Preparation:

    • Inhibitor Dilution Series: Prepare a 10-point serial dilution of the 6-methoxy-[3,4'-bipyridin]-5-amine analog in 100% DMSO.

    • Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer may contain 25 mM HEPES (pH 7.5), 10 mM MgCl2, and 0.01% Brij-35.[14]

    • ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should be at or near the Km (Michaelis constant) of the kinase for ATP to ensure competitive binding can be accurately measured.[15]

    • Kinase and Substrate Solutions: Dilute the recombinant kinase and its corresponding substrate to their optimal working concentrations in the kinase buffer.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the diluted inhibitor solutions to the appropriate wells.

    • Include "no inhibitor" controls (DMSO only) to represent 100% kinase activity and "no enzyme" controls for background subtraction.[16]

    • Add 2.5 µL of the diluted kinase solution to all wells except the "no enzyme" controls.

    • Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[16]

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.[16]

    • Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the kinase's activity.[16]

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.[16][17] This reagent will also deplete any unconsumed ATP.

    • Incubate for 40 minutes at room temperature.[16][17]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal.[16][17]

    • Incubate for 30-60 minutes at room temperature.[16][17]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from "no enzyme" controls) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

Many inhibitors based on pyridine and bipyridine scaffolds target kinases within the PI3K/Akt/mTOR pathway.[6][8] This pathway is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[3][6] Dual inhibitors that target both PI3K and mTOR can be particularly effective as they block the pathway at two critical nodes, potentially overcoming feedback mechanisms that can arise when only a single kinase is inhibited.[6]

cluster_inhibitors Potential Inhibition Points RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream I1 PI3K Inhibitors I1->PI3K I2 Akt Inhibitors I2->AKT I3 mTOR Inhibitors I3->mTORC1 I4 Dual PI3K/mTOR Inhibitors I4->PI3K I4->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Conclusion

The 6-methoxy-[3,4'-bipyridin]-5-amine scaffold serves as a promising starting point for the development of novel kinase inhibitors. As demonstrated by the analysis of structurally related compounds, careful modulation of substituents on the bipyridine core can lead to highly potent and selective inhibitors targeting key oncogenic pathways like PI3K/Akt/mTOR. The successful development of such inhibitors relies on rigorous and reproducible in vitro testing, for which protocols like the ADP-Glo™ Kinase Assay are indispensable. By understanding the structure-activity relationships and employing robust experimental methodologies, researchers can effectively advance the discovery of the next generation of targeted cancer therapies.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Clinical Cancer Research. [Link]

  • The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. (2021). Molecular Biology Reports. [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (2013). American Journal of Hematology/Oncology. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2012). Journal of the National Comprehensive Cancer Network. [Link]

  • Inhibitors of the PI3K/Akt/mTOR Signalling Pathway. Stratech. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). MDPI. [Link]

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Medicinal Chemistry Letters. [Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (2024). MDPI. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2021). Molecules. [Link]

  • Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 6-Methoxydihydroavicine is a benzophenanthridine alkaloid with anti-leukemia activity. (2023). Frontiers in Pharmacology. [Link]

  • BindingDB BDBM296066. BindingDB. [Link]

  • Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (2012). Helda - University of Helsinki. [Link]

Sources

Safety & Regulatory Compliance

Safety

Disposal &amp; Handling Guide: [3,4'-Bipyridin]-5-amine, 6-methoxy-

Executive Summary & Chemical Profile[1] This guide outlines the operational disposal procedures for [3,4'-Bipyridin]-5-amine, 6-methoxy- . While specific Safety Data Sheets (SDS) for this exact isomer may be proprietary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

This guide outlines the operational disposal procedures for [3,4'-Bipyridin]-5-amine, 6-methoxy- . While specific Safety Data Sheets (SDS) for this exact isomer may be proprietary or sparse in public indices, its structural pharmacophore—combining a bipyridine core with an electron-donating amine and methoxy group—dictates a strict Class 6.1 (Toxic) handling protocol.

Scientific Rationale: The bipyridine moiety is a known chelator and potential neurotoxin, while aminopyridines are often characterized by high acute toxicity and skin sensitization. The methoxy group increases lipophilicity, potentially enhancing dermal absorption. Therefore, this compound must be managed as a High-Hazard Organic Base .

Physicochemical & Hazard Profile
ParameterCharacteristic (Inferred/Typical)Operational Implication
Physical State Solid (Crystalline powder)Dust inhalation risk; requires HEPA filtration.
Basicity Weak to Moderate Base (pKa ~6–8)DO NOT mix with strong acids in unvented containers (exotherm risk).
Reactivity Nucleophilic (Amine/Pyridine N)Incompatible with strong oxidizers (peroxides, nitric acid).
Toxicity Likely Acute Toxic (Oral/Dermal)Zero-skin-contact policy; double-gloving required.
Env. Fate Aquatic Toxicity (Chronic)Zero discharge to drains/sewer systems.

Pre-Disposal Stabilization & Segregation

Before disposal, the chemical state must be assessed.[1] The primary risk during waste consolidation is accidental mobilization (spills) or incompatible mixing.

A. Solid Waste (Pure Compound/Contaminated Solids)
  • Primary Hazard: Dust generation and dermal contact.

  • Protocol:

    • Containment: Place solid waste in a clear polyethylene bag (minimum 2 mil thickness).

    • Double-Bagging: Seal the first bag and place it inside a second bag or a rigid High-Density Polyethylene (HDPE) wide-mouth jar.

    • Labeling: Label as "Hazardous Waste - Toxic Solid - [3,4'-Bipyridin]-5-amine, 6-methoxy-".

B. Liquid Waste (Mother Liquors/Solutions)
  • Primary Hazard: Uncontrolled exotherms with acids or N-oxide formation with oxidizers.

  • Segregation Rule:

    • Compatible: Non-halogenated organic solvents (Methanol, Ethanol, DMSO).

    • Incompatible: Do not mix with aqueous acidic waste streams (e.g., 1M HCl) unless neutralized first. Do not mix with metal-bearing waste (bipyridines chelate metals, complicating incineration).

Detailed Disposal Workflow

The following decision tree illustrates the logic for segregating this specific bipyridine derivative.

DisposalWorkflow Start Waste Generation: [3,4'-Bipyridin]-5-amine, 6-methoxy- StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid Bagging Double Bag in 2-mil Poly or Rigid HDPE Jar IsSolid->Bagging SolidLabel Label: TOXIC SOLID (Do not compact) Bagging->SolidLabel Pickup Store in Satellite Accumulation Area Request EHS Pickup SolidLabel->Pickup pHCheck Check pH / Solvent Type IsLiquid->pHCheck Halogenated Halogenated Solvent? (DCM, Chloroform) pHCheck->Halogenated Neutral pH confirmed HaloWaste Stream A: Halogenated Waste (Segregate from Acetone/Ketones) Halogenated->HaloWaste Yes NonHaloWaste Stream B: Non-Halogenated Waste (MeOH, EtOAc, DMSO) Halogenated->NonHaloWaste No HaloWaste->Pickup NonHaloWaste->Pickup

Figure 1: Decision matrix for segregating bipyridine waste streams to prevent incompatibility incidents.

Emergency Spill Response (Dry & Wet)

In the event of a spill, immediate containment is critical to prevent migration into floor drains or HVAC systems (dust).

Step-by-Step Spill Protocol
  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles. If powder is aerosolized, use a N95 or P100 respirator.

  • Dry Spill (Powder):

    • Do NOT sweep vigorously (creates dust).

    • Cover the spill with a damp paper towel or oil-impregnated sweeping compound to suppress dust.

    • Scoop material into a wide-mouth hazardous waste jar.

    • Wipe surface with a mild acidic detergent (e.g., dilute citric acid) to protonate and solubilize residual amine traces, then water.

  • Wet Spill (Solution):

    • Absorb with vermiculite or a universal absorbent pad.

    • Do NOT use paper towels alone for large volumes of high-concentration stock, as drying can leave reactive dust.

    • Place absorbent material into a sealed bag labeled "Debris contaminated with Toxic Bipyridine."

Regulatory & Compliance Context

RCRA Classification (USA)

While this specific isomer may not be explicitly "P-listed" or "U-listed" (like Pyridine U196), it must be characterized by the generator.

  • Recommendation: Classify as Hazardous Waste based on toxicity characteristics.

  • Waste Code Assignment: If mixed with spent solvents, apply F005 (Pyridine/Solvents). If pure, manage as Non-RCRA Regulated Toxic Waste (unless toxicity characteristic leaching procedure (TCLP) proves otherwise), but always dispose via incineration.

Incineration Requirement

Due to the stable bipyridine ring structure, standard biological waste treatment is ineffective.

  • Disposal Method: High-temperature incineration with scrubber (to handle Nitrogen Oxides/NOx generation).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2023). Compound Summary: Bipyridine Derivatives Toxicity Profile. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3,4'-Bipyridin]-5-amine, 6-methoxy-
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[3,4'-Bipyridin]-5-amine, 6-methoxy-
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